6-Quinolinylmethanol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
quinolin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJIIUSNDZIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363873 | |
| Record name | 6-quinolinylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-88-9 | |
| Record name | 6-Quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100516-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-quinolinylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 6-Quinolinylmethanol
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its versatile scaffold is found in a plethora of natural alkaloids, most notably the antimalarial agent quinine.[1] This foundational discovery paved the way for the development of a vast library of synthetic quinoline-based compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5]
Within this vital class of compounds, this compound (CAS 100516-88-9) has emerged as a crucial pharmaceutical intermediate.[6] While not a therapeutic agent itself, its functionalized structure serves as a versatile and indispensable building block for constructing more complex drug candidates.[6][7][8] The hydroxymethyl group at the 6-position provides a reactive handle for elaboration, enabling medicinal chemists to explore structure-activity relationships and develop novel therapeutics, particularly in the realm of kinase inhibitors.[9] This guide provides a technical overview of the historical synthetic strategies that enabled the creation of the quinoline core and the subsequent functional group manipulations required to produce this compound.
Pioneering the Quinoline Core: Classic Name Reactions
The late 19th century was a fertile period for synthetic organic chemistry, yielding several robust methods for constructing the quinoline ring system from simple aromatic amines. These foundational reactions, while often requiring harsh conditions, were instrumental in the initial exploration of quinoline chemistry and remain relevant for their ingenuity and directness.
The Skraup Synthesis (1880)
Developed by Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[10] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[12] While effective for unsubstituted quinolines, the reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate.[10]
The Doebner-von Miller Reaction (1881)
A significant and more versatile extension of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[13][14][15] This modification allows for the synthesis of a wider variety of substituted quinolines. The reaction is catalyzed by strong Brønsted or Lewis acids and is believed to proceed through a complex pathway involving conjugate addition, fragmentation, and recombination.[13][16] This method is particularly relevant to the synthesis of 6-substituted quinolines, as starting with a para-substituted aniline (e.g., p-toluidine) directs the formation of the corresponding 6-substituted product.[17]
The Combes Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an arylamine with a β-diketone under acidic conditions.[1][18] The reaction involves the initial formation of a β-amino enone (a Schiff base intermediate), which is then cyclized and dehydrated using a strong acid like concentrated sulfuric acid.[12][18] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[18]
Table 1: Comparison of Historical Quinoline Synthesis Methods
| Synthesis Method | Year | Starting Materials | Key Reagents/Conditions | Typical Products |
| Skraup | 1880 | Aniline, Glycerol | Conc. H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or simple quinolines |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (HCl, H₂SO₄) or Lewis Acid (ZnCl₂) | Substituted quinolines (e.g., 2-methyl, 4-methyl) |
| Combes | 1888 | Aniline, β-Diketone | Strong Acid (Conc. H₂SO₄, PPA) | 2,4-Disubstituted quinolines |
| Friedländer | 1882 | o-Aminobenzaldehyde or Ketone | Aldehyde or Ketone with α-methylene group, Base | 2,3-Disubstituted quinolines |
| Pfitzinger | 1886 | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acids |
Strategic Synthesis of this compound
The synthesis of this compound is not documented as a singular discovery event but rather as a logical application of established synthetic transformations. Historically, two primary retrosynthetic pathways from simple, substituted anilines are most viable. Both routes rely on first constructing a quinoline ring with a suitable functional group precursor at the 6-position, followed by its conversion to the required hydroxymethyl group.
Caption: Plausible historical synthetic pathways to this compound.
Route A: Synthesis via 6-Methylquinoline Intermediate
This approach leverages the availability of p-toluidine as a starting material to first construct the 6-methylquinoline core, which is then functionalized.
Step 1: Synthesis of 6-Methylquinoline (Doebner-von Miller Reaction)
This protocol is adapted from established procedures for synthesizing substituted quinolines.[17] The reaction of p-toluidine with an α,β-unsaturated aldehyde like crotonaldehyde under acidic conditions yields the desired 6-methyl-substituted quinoline derivative.
-
Protocol Details:
-
To a round-bottom flask equipped with a reflux condenser, add p-toluidine and concentrated hydrochloric acid in a suitable solvent like water or ethanol.
-
Heat the mixture to reflux to form the aniline hydrochloride salt.
-
Slowly add crotonaldehyde dropwise to the refluxing solution over a period of 1-2 hours. An oxidizing agent (historically, arsenic acid or the aniline itself serves this role) is required.
-
Continue refluxing for an additional 4-6 hours. The reaction mixture will darken significantly, often forming tars, a common issue with this synthesis.[19]
-
After cooling, the mixture is carefully made basic with a concentrated sodium hydroxide solution.
-
The product, 6-methylquinoline, is isolated via steam distillation from the basic mixture.
-
Further purification can be achieved by extraction into an organic solvent, followed by distillation or crystallization.
-
Step 2: Conversion of 6-Methylquinoline to this compound
Direct oxidation of the methyl group to an alcohol is challenging. A more controlled historical approach involves oxidation to the aldehyde, followed by reduction.
-
Protocol Details (Oxidation to Aldehyde):
-
While modern methods like photocatalytic oxidation with TiO₂ are known to be effective,[20] a classic approach would involve a milder chemical oxidant selective for the benzylic position, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃) in acetic anhydride.
-
6-Methylquinoline is heated with the chosen oxidant in a suitable solvent system.
-
Upon completion, the reaction is quenched, and the product, quinoline-6-carbaldehyde, is isolated and purified, often by chromatography.
-
-
Protocol Details (Reduction to Alcohol):
-
The isolated quinoline-6-carbaldehyde is dissolved in a solvent like methanol or ethanol.
-
A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.
-
The reaction is stirred until completion (monitored by TLC).
-
Standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate) yields the crude this compound.
-
Final purification is achieved by recrystallization or column chromatography.
-
Route B: Synthesis via Quinoline-6-carboxylic Acid Intermediate
This pathway involves forming the quinoline ring with a carboxylic acid group at the 6-position, which is then reduced.
Step 1: Synthesis of Quinoline-6-carboxylic Acid
This can be achieved using a Pfitzinger-type reaction with an isatin derived from p-aminobenzoic acid or by direct oxidation of 6-methylquinoline.
Step 2: Reduction of Quinoline-6-carboxylic Acid
Carboxylic acids can be directly reduced, but a common and highly effective two-step procedure involves esterification followed by reduction.
-
Protocol Details (Esterification):
-
Quinoline-6-carboxylic acid is suspended in methanol.[21]
-
The mixture is cooled to 0 °C, and thionyl chloride is added dropwise.[21]
-
The reaction is heated (e.g., to 50 °C) and stirred for several hours until the starting material is consumed.[21]
-
The reaction is neutralized with a saturated aqueous sodium bicarbonate solution.
-
The product, methyl quinoline-6-carboxylate, is extracted with an organic solvent like dichloromethane, dried, and concentrated to yield the ester.[21]
-
-
Protocol Details (Reduction of Ester):
-
The methyl quinoline-6-carboxylate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
A solution or suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added cautiously at 0 °C.
-
The reaction is stirred and allowed to warm to room temperature.
-
Upon completion, the reaction is carefully quenched (e.g., by sequential addition of water and NaOH solution).
-
The resulting salts are filtered off, and the organic solution is dried and concentrated to afford this compound.
-
Caption: Simplified mechanism of the Doebner-von Miller quinoline synthesis.
The Role of this compound in Modern Drug Discovery
The historical synthetic routes laid the groundwork for producing this compound and its derivatives, which are now recognized as valuable intermediates in modern drug development.[6] The quinoline scaffold is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity.[2][5] The hydroxymethyl group of this compound provides a key point for chemical modification, allowing for the synthesis of libraries of compounds to screen for biological activity. Notably, derivatives incorporating the this compound framework have been investigated as potent and selective inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9] The ability to readily access this intermediate through scalable synthetic routes is therefore critical to advancing research in oncology and other therapeutic areas.
Conclusion
The story of this compound is intrinsically linked to the foundational discoveries in heterocyclic chemistry from over a century ago. Classic name reactions like the Skraup and Doebner-von Miller syntheses provided the initial means to construct the essential quinoline core from basic starting materials. Subsequent application of standard organic transformations—oxidation of a methyl group or reduction of a carboxylic acid—enabled the targeted synthesis of this specific, functionalized intermediate. Today, this compound stands as a testament to this chemical legacy, serving as a vital and versatile building block for the creation of next-generation therapeutics, bridging the gap from historical synthesis to modern medicinal chemistry.
References
- 1. iipseries.org [iipseries.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. synarchive.com [synarchive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. METHYL QUINOLINE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Physicochemical properties of 6-Quinolinylmethanol
An In-depth Technical Guide to the Physicochemical Properties of 6-Quinolinylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 6-(hydroxymethyl)quinoline, is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As a derivative of quinoline, a scaffold present in numerous natural alkaloids and synthetic compounds with diverse biological activities, this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents and functional materials.[3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective application in research and development. These properties govern its reactivity, solubility, stability, and bioavailability, directly influencing experimental design, from synthetic route optimization to the formulation of compounds for biological screening.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed to equip researchers, chemists, and drug development professionals with the technical data and field-proven insights necessary to handle, analyze, and utilize this compound with confidence and precision. We will delve into its structural and electronic properties through spectroscopic analysis, outline its solubility and stability profiles, and provide standardized protocols for its characterization.
Chemical Identity and Core Physicochemical Properties
This compound is a solid organic compound characterized by a quinoline ring substituted with a hydroxymethyl group at the 6-position.[1][2] This structure imparts a unique combination of aromaticity, basicity (due to the nitrogen atom in the quinoline ring), and the reactivity of a primary alcohol.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100516-88-9 | [1][4] |
| Molecular Formula | C₁₀H₉NO | [1][2][4] |
| Molecular Weight | 159.18 g/mol | [1][2][5] |
| Appearance | Pink or white solid | [1][6] |
| Melting Point | 79.5 - 80.5 °C | [1] |
| Boiling Point | 334.8 ± 17.0 °C (Predicted) | [1] |
| Density | 1.218 ± 0.06 g/cm³ | [1] |
| pKa (alcohol proton) | 14.02 ± 0.10 (Predicted) | [1] |
| XLogP3 | 1.3 - 1.73 | [1] |
Causality Insight: The XLogP3 value, a measure of lipophilicity, suggests that this compound has moderate lipid solubility. This is a critical parameter in drug development, as it influences the compound's ability to cross cell membranes and its overall pharmacokinetic profile. The pKa of the alcohol proton is high, typical for primary alcohols, indicating it will only be deprotonated under strongly basic conditions. The quinoline nitrogen, with a pKa around 4.9 (for the parent quinoline), will be protonated under acidic conditions.[7]
Solubility Profile
The solubility of a compound is fundamental to its application in both synthesis and biological assays. Inadequate solubility can hinder reaction kinetics and lead to unreliable results in screening. This compound exhibits solubility in a range of common laboratory solvents.
Quantitative Solubility Data:
Expertise & Experience: The enhanced solubility in dilute acid compared to water is due to the protonation of the basic quinoline nitrogen, forming a more polar hydrochloride salt. When designing experiments, particularly for biological assays requiring aqueous buffers, preparing a concentrated stock solution in an organic solvent like methanol or DMSO and then diluting it into the aqueous medium is a standard and effective practice.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of a chemical compound. The following sections detail the expected spectral characteristics of this compound and provide standardized protocols for data acquisition.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: A standard workflow for the physicochemical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, multiplets) based on their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic methylene carbon.
Step-by-Step Protocol for NMR Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.
-
Analysis: Vortex the sample gently to ensure homogeneity. Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. The use of 2D NMR techniques like HSQC and HMBC can further confirm assignments.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Peaks:
-
O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): A series of sharp peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Alcohol): A strong peak in the 1000-1200 cm⁻¹ region.
Step-by-Step Protocol for FTIR Analysis (Melt):
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or capillary cell is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal. If using a melt technique with a capillary cell, gently heat the sample to its melting point.[2][5]
-
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Label the significant peaks and compare them to reference spectra to confirm the presence of key functional groups.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the aromatic quinoline system. It is also a valuable tool for quantitative analysis. Quinoline derivatives typically exhibit multiple absorption bands in the UV region.[10][11]
Step-by-Step Protocol for UV-Vis Analysis:
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol).
-
Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitation is desired.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Sample Measurement: Measure the absorbance of each standard and the unknown sample, scanning across a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
Synthesis, Stability, and Applications
Synthetic Route Overview
A common method for synthesizing this compound involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde. For instance, it can be prepared by the reduction of ethyl quinoline-6-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL).[12]
Causality Insight: The choice of reducing agent is critical. Stronger agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the quinoline ring, leading to undesired byproducts. DIBAL is often chosen for its milder nature and higher selectivity for esters at low temperatures.
Stability and Storage
-
Stability: this compound is generally stable under standard laboratory conditions. However, like many alcohols, it can be susceptible to oxidation over time, especially if exposed to air and light.
-
Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[13] Store in a cool, dry place.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecules with potential therapeutic value.
Caption: Role of this compound as a key intermediate in synthetic chemistry.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is considered hazardous.[13]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid ingestion and inhalation.[13]
-
First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[13]
Conclusion
This compound is a valuable chemical entity whose utility is deeply rooted in its physicochemical properties. Its defined melting point, characteristic spectroscopic signature, and predictable solubility provide the necessary foundation for its reliable use in complex synthetic endeavors. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound as a building block to drive innovation in drug discovery and materials science, ensuring both the quality of their research and the safety of their practice.
References
- 1. echemi.com [echemi.com]
- 2. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mVOC 4.0 [bioinformatics.charite.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. imanagerpublications.com [imanagerpublications.com]
- 11. Quinoline, 6-methoxy- [webbook.nist.gov]
- 12. prepchem.com [prepchem.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Data for 6-Quinolinylmethanol: A Technical Guide
Introduction
6-Quinolinylmethanol, also known as 6-(hydroxymethyl)quinoline, is a heterocyclic aromatic compound with the chemical formula C₁₀H₉NO.[1] As a derivative of quinoline, a structural motif present in numerous pharmacologically active compounds, this compound serves as a valuable building block in medicinal chemistry and materials science.[2] Accurate structural elucidation and confirmation are paramount for any research or development application. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule.
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, blending foundational principles with practical, field-proven insights. While direct experimental spectra for this specific compound are not universally published, this guide synthesizes data from analogous structures and predictive models to offer a robust characterization framework.
Molecular Structure and Spectroscopic Rationale
The unique electronic environment of this compound, arising from the fusion of a benzene ring with a pyridine ring and the presence of a hydroxymethyl substituent, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data.
Diagram 1: Molecular Structure and Atom Numbering
A clear visualization of the molecule's structure, with standardized numbering for the quinoline ring system, is essential for assigning spectroscopic signals.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.
¹H NMR Analysis (Predicted)
The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methylene (-CH₂-) protons and the hydroxyl (-OH) proton will appear further upfield.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H2 | ~8.8-8.9 | dd | J ≈ 4.2, 1.7 | Adjacent to N (strong deshielding), coupled to H3 and H4. |
| H8 | ~8.1-8.2 | d | J ≈ 8.3 | Ortho to N, coupled to H7. |
| H4 | ~8.0-8.1 | dd | J ≈ 8.3, 1.7 | Peri to N, coupled to H3 and H2. |
| H5 | ~7.8-7.9 | d | J ≈ 8.5 | Coupled to H7. |
| H7 | ~7.6-7.7 | dd | J ≈ 8.5, 2.0 | Coupled to H5 and H8. |
| H3 | ~7.3-7.4 | dd | J ≈ 8.3, 4.2 | Coupled to H2 and H4. |
| -CH₂- | ~4.9-5.0 | s | - | Benzylic protons adjacent to an electronegative oxygen. |
| -OH | Variable (~2.0-4.0) | br s | - | Chemical shift is concentration and temperature-dependent; broad signal due to exchange. |
Note: Predictions are based on analysis of similar structures like 6-methylquinoline and other substituted quinolines.[3][4]
¹³C NMR Analysis (Predicted)
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C result in a less sensitive experiment than ¹H NMR, but it provides crucial data on the carbon skeleton.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~150.0 | Iminyl carbon adjacent to N. |
| C8a | ~147.5 | Quaternary carbon at the ring junction, adjacent to N. |
| C4 | ~136.0 | Aromatic CH. |
| C6 | ~135.5 | Quaternary aromatic carbon bearing the -CH₂OH group. |
| C4a | ~129.0 | Quaternary carbon at the ring junction. |
| C8 | ~128.5 | Aromatic CH. |
| C5 | ~128.0 | Aromatic CH. |
| C7 | ~126.5 | Aromatic CH. |
| C3 | ~121.5 | Aromatic CH. |
| -CH₂OH | ~64.5 | Aliphatic carbon bonded to oxygen. |
Note: Predictions are based on established substituent effects on the quinoline ring system.
Methodology for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality. The following is a generalized workflow for acquiring high-resolution NMR spectra for a small molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from the solvent itself.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
-
Transfer the solution to a clean, dry 5 mm NMR tube. It is often beneficial to filter the solution through a small plug of cotton or glass wool in a pipette to remove any particulate matter.[5]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H spectrum. A typical experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.
-
Acquire the ¹³C spectrum. Due to the lower sensitivity, more scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[6]
Vibrational Analysis (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl group, aromatic ring, and C-O bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~3400-3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Associated with the sp² C-H bonds of the quinoline ring. |
| ~2950-2850 | C-H stretch (aliphatic) | Medium | Associated with the sp³ C-H bonds of the methylene group. |
| ~1600, 1500, 1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong | Skeletal vibrations of the quinoline ring system. |
| ~1050-1000 | C-O stretch (primary alcohol) | Strong | Characteristic stretching vibration of the C-O single bond. |
| ~900-675 | C-H bend (out-of-plane) | Strong | Bending vibrations of aromatic C-H bonds, sensitive to substitution patterns. |
Note: Predictions are based on characteristic IR absorption frequencies for functional groups and data from similar quinoline structures.[7][8]
Methodology for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the this compound sample is a dry, solid powder. No special preparation is needed beyond ensuring purity.
-
-
Instrument Setup & Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument directs an IR beam into the crystal, where it reflects internally and a portion of its energy (the evanescent wave) penetrates a short distance into the sample, allowing for absorption to be measured.
-
-
Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.[9]
Fragmentation Analysis (Predicted)
In a typical Electron Ionization (EI) mass spectrum, this compound (Molecular Weight: 159.18 g/mol )[1] would first form a molecular ion (M⁺˙) at m/z = 159. This ion is often unstable and will fragment into smaller, more stable charged species.
Table 4: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 159 | [C₁₀H₉NO]⁺˙ | Molecular Ion (M⁺˙) . The parent molecule with one electron removed. |
| 158 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for primary alcohols. |
| 130 | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of a formyl radical (CHO) or sequential loss of H˙ and carbon monoxide (CO). This fragment corresponds to the stable quinolinyl cation. |
| 129 | [C₉H₇N]⁺˙ | Loss of formaldehyde (CH₂O) via a rearrangement, forming the quinoline radical cation. |
| 102 | [C₈H₆]⁺˙ | Loss of HCN from the m/z 129 fragment, characteristic of nitrogen-containing heterocycles. |
Methodology for MS Data Acquisition (ESI-TOF)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.
-
A small amount of an acid (like formic acid for positive ion mode) is often added to the solvent to promote protonation and formation of the [M+H]⁺ ion.[10]
-
-
Instrument Setup & Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
The solution is sprayed from a capillary held at a high potential, forming charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ at m/z 160).
-
The ions are guided into the TOF mass analyzer. An electric field accelerates the ions into a field-free drift tube.
-
Ions are separated based on their velocity; lighter ions travel faster and reach the detector first. The instrument records the time it takes for ions to reach the detector, which is converted to an m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum will show the m/z of the ions detected. For ESI, the primary peak will be the pseudomolecular ion [M+H]⁺ at m/z 160.
-
High-resolution instruments can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem MS (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion, fragmenting it in a collision cell, and analyzing the resulting daughter ions to confirm the fragmentation patterns outlined above.[10]
-
Diagram 2: General Workflow for Spectroscopic Analysis
This diagram illustrates the logical flow from sample preparation to final structural confirmation, integrating the three core spectroscopic techniques.
References
- 1. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound | CAS#:100516-88-9 | Chemsrc [chemsrc.com]
- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 7. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. uab.edu [uab.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Quinolinylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Quinolinylmethanol is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of pharmacologically active compounds. Its structural motif is found in various therapeutic agents, making its efficient synthesis and thorough characterization a subject of significant interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis of this compound, detailing two robust synthetic pathways from the readily available quinoline-6-carboxylic acid. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Furthermore, this document outlines the essential analytical techniques for the comprehensive characterization of the final product, ensuring its identity, purity, and suitability for downstream applications.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide range of natural products and synthetic drugs. Its versatile structure allows for functionalization at various positions, leading to compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] this compound, with its reactive hydroxymethyl group, is a particularly valuable intermediate for the synthesis of more complex quinoline derivatives.[2] The ability to efficiently synthesize and rigorously characterize this compound is, therefore, a fundamental requirement for research programs targeting novel quinoline-based therapeutics.
Synthetic Pathways to this compound
The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the 6-position of the quinoline ring. The readily available quinoline-6-carboxylic acid serves as an excellent starting material.[1] We will explore two primary, reliable methods for this transformation:
-
Method A: Direct reduction of quinoline-6-carboxylic acid using a powerful reducing agent.
-
Method B: A two-step process involving the esterification of quinoline-6-carboxylic acid followed by reduction of the resulting ester.
Method A: Direct Reduction of Quinoline-6-Carboxylic Acid with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing carboxylic acids directly to primary alcohols.[3][4] This method offers a more direct route to this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the relatively unreactive carboxylate anion formed in the initial step of the reaction.[4] Softer reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents.[3] Therefore, the use of anhydrous solvents (e.g., dry tetrahydrofuran or diethyl ether) and an inert atmosphere (e.g., nitrogen or argon) is critical for both safety and reaction efficiency.
-
Work-up Procedure: The work-up procedure is designed to safely quench the excess LiAlH₄ and to hydrolyze the aluminum alkoxide intermediate to liberate the desired alcohol. A careful, sequential addition of water and a basic solution is a standard and safe method for this purpose.[5]
Experimental Protocol:
Safety First: Lithium aluminum hydride is a highly reactive and pyrophoric solid. Handle it with extreme caution in a fume hood, away from water and other protic sources. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[3][6] A Class D fire extinguisher for combustible metals should be readily available.[3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen gas.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via a cannula, followed by the careful addition of lithium aluminum hydride (1.5 - 2.0 equivalents) in portions. The resulting suspension is stirred.
-
Substrate Addition: Quinoline-6-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction mixture is cooled in an ice bath. The excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the careful, sequential addition of water and then a 15% aqueous sodium hydroxide solution.[5]
-
Work-up and Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene or an ethanol/water mixture) or by column chromatography on silica gel.[7][8][9]
Method B: Esterification Followed by Reduction with Diisobutylaluminum Hydride (DIBAL-H)
This two-step approach involves the initial conversion of the carboxylic acid to an ester, which is then reduced to the alcohol. This method can be advantageous if the direct reduction with LAH proves to be problematic, for instance, due to side reactions. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the reduction of esters to alcohols.[10][11]
Causality Behind Experimental Choices:
-
Esterification: The conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) makes the carbonyl group more susceptible to reduction by less powerful hydrides and can improve solubility in organic solvents.
-
Choice of Reducing Agent: DIBAL-H is a bulky and less reactive reducing agent compared to LAH.[12] It is particularly useful for the reduction of esters to aldehydes at low temperatures.[12] However, by using an excess of the reagent and allowing the reaction to warm to room temperature, the intermediate aldehyde is further reduced to the primary alcohol.[11]
-
Low-Temperature Reaction: The initial addition of DIBAL-H is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and prevent over-reduction if the aldehyde intermediate were the desired product.[11]
Experimental Protocol:
Step 1: Esterification of Quinoline-6-carboxylic Acid
-
Reaction Setup: Quinoline-6-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated aqueous sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude ester.
Step 2: Reduction of the Ester to this compound
Safety First: DIBAL-H is a pyrophoric liquid and should be handled with the same precautions as LAH under an inert atmosphere.[10]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.
-
Substrate Addition: The crude ester from the previous step is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene, 2.0-2.5 equivalents) is added dropwise via the dropping funnel.
-
Reaction: The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature. The progress is monitored by TLC.
-
Quenching and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[11] The mixture is stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol.
Purification: As with Method A, the crude product can be purified by recrystallization or column chromatography.[8][9]
Visualization of the Synthetic Workflow
Caption: Synthetic pathways to this compound.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data | Source(s) |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | White to off-white or pinkish solid | [7] |
| Melting Point | 79.5-80.5 °C | [7] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.9-8.1 (m, quinoline-H), 7.8-7.4 (m, quinoline-H), 4.8 (s, 2H, -CH₂-), 2.0-3.0 (br s, 1H, -OH) | [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 150-120 (quinoline carbons), 65 (-CH₂-) | [7] |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~3050 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch) | [6] |
| Mass Spectrometry (EI) | m/z: 159 (M⁺), 130 (M⁺ - CHO) | [13] |
Notes on Spectroscopic Data:
-
¹H NMR: The exact chemical shifts and coupling constants of the aromatic protons on the quinoline ring can be complex due to second-order effects. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, and the hydroxyl proton will be a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The number of distinct signals in the aromatic region will depend on the symmetry of the molecule. The methylene carbon will appear in the aliphatic region.
-
IR Spectroscopy: The broad O-H stretching band is a key diagnostic feature. The fingerprint region will show characteristic absorptions for the quinoline ring system.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z 159 should be prominent. A common fragmentation pattern for benzyl alcohols is the loss of a CHO radical, leading to a fragment at m/z 130.
Conclusion: A Versatile Intermediate for Drug Discovery
This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented synthetic routes, based on the reduction of quinoline-6-carboxylic acid and its ester, are reliable and scalable, offering flexibility to the synthetic chemist. The emphasis on the rationale behind experimental choices and detailed safety protocols underscores the importance of a thorough and informed approach to chemical synthesis. The comprehensive characterization data provided serves as a benchmark for ensuring the quality of the synthesized material. As a versatile building block, the efficient and reliable production of high-purity this compound is a critical first step in the journey of discovering and developing novel quinoline-based therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 13. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Quinolinylmethanol solubility in organic solvents
An In-depth Technical Guide to the Solubility of 6-Quinolinylmethanol in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 100516-88-9), a key heterocyclic compound. Due to the notable absence of extensive quantitative solubility data in publicly accessible literature, this document delivers a three-fold value: it synthesizes the known physicochemical properties of this compound to ground solubility predictions in established theory, presents a detailed, field-proven experimental protocol for the precise determination of its solubility, and offers insights into the underlying intermolecular forces governing its behavior in various solvent classes.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is a prerequisite for predicting its solubility. The molecular structure of this compound, featuring a quinoline ring system and a hydroxymethyl group, dictates its interactions with solvents.
The quinoline moiety, a fused benzene and pyridine ring, is aromatic and relatively nonpolar, though the nitrogen atom introduces a degree of polarity and a hydrogen bond acceptor site. The hydroxymethyl group (-CH₂OH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature suggests a nuanced solubility profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |
| Melting Point | 79.5-80.5 °C | ECHEMI[2] |
| XLogP3 | 1.3 - 1.7 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Appearance | Pink solid | ECHEMI[2] |
Predicted Solubility Behavior in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound.[3][4] The XLogP3 value between 1.3 and 1.7 indicates a moderate lipophilicity. The presence of both hydrogen bond donor and acceptor sites suggests that solvents capable of hydrogen bonding will be effective.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can form strong hydrogen bonds with both the nitrogen of the quinoline ring and the hydroxymethyl group of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxymethyl group. Dipole-dipole interactions will also be significant. |
| Nonpolar Aprotic | Dichloromethane, Chloroform | Moderate | The quinoline ring's aromaticity allows for van der Waals interactions with these solvents. The overall polarity of the solute may limit high solubility. |
| Nonpolar | Toluene, Hexane | Low to Very Low | The significant polarity imparted by the hydroxymethyl group and the quinoline nitrogen will likely result in poor miscibility with nonpolar solvents. |
| Aqueous | Water | Low | The parent compound, quinoline, is only slightly soluble in cold water.[3] While the hydroxymethyl group enhances water solubility, the larger aromatic system likely keeps it low. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate quantitative data, the equilibrium shake-flask method is the gold standard.[5] This protocol ensures that the solution has reached saturation, providing a true measure of thermodynamic solubility.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility, which is crucial for thermodynamic modeling and understanding drug behavior in vivo. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or a temperature-controlled water bath. A standard temperature of 25 °C (298.15 K) is often used.
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
-
Concentration Analysis (UV-Vis Spectrophotometry Example):
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Physicochemical Principles and Intermolecular Interactions
The solubility of this compound is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Caption: Intermolecular forces governing solubility.
-
Hydrogen Bonding: This is likely the most significant interaction in polar protic solvents. The hydroxyl group of this compound can donate a hydrogen bond to a solvent molecule (e.g., the oxygen in ethanol) and accept a hydrogen bond via its oxygen or the quinoline nitrogen.
-
Dipole-Dipole Interactions: In polar aprotic solvents like acetone, the permanent dipole of the solvent will interact with the dipole moment of this compound.
-
Van der Waals Forces: In less polar solvents like dichloromethane, London dispersion forces and dipole-induced dipole interactions with the aromatic quinoline ring will be the primary mode of solvation.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is considered hazardous.[4] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
References
Stability and Storage of 6-Quinolinylmethanol: A Technical Guide for Researchers
This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Quinolinylmethanol (CAS No: 100516-88-9), a crucial building block in medicinal chemistry and drug development. As researchers and scientists working with this compound, a thorough understanding of its chemical stability is paramount to ensure the integrity of experimental results and the quality of synthesized materials. This document synthesizes known chemical principles of quinoline derivatives with practical, field-proven insights to offer a comprehensive resource for the handling and storage of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | General supplier information |
| Solubility | Soluble in water. | --INVALID-LINK--[2] |
Note: Physical properties can vary slightly between batches and suppliers. Always refer to the certificate of analysis for lot-specific data.
Potential Degradation Pathways
The stability of this compound is influenced by its quinoline core and the reactive hydroxymethyl group. Based on the known chemistry of quinolines and aromatic alcohols, several degradation pathways can be anticipated.[3] Discoloration, often to yellow and then brown, is a common visual indicator of degradation for quinoline compounds.[1]
Oxidation
The primary degradation pathway for this compound is likely oxidation. The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid. The electron-rich quinoline ring itself can also be a target for oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1][3] Exposure to atmospheric oxygen and strong oxidizing agents should be minimized.[2]
Photodegradation
Quinoline and its derivatives are known to be sensitive to light.[1][4] Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products, including hydroxyquinolines.[4] The rate of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.[4] Therefore, it is crucial to protect this compound and its solutions from light.
Acid and Base Hydrolysis
Mandatory Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by atmospheric oxygen.[6] |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photodegradation.[1] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is hygroscopic and moisture can facilitate degradation. |
| Incompatibilities | Avoid strong oxidizing agents, bases, and halogens. | These substances can react with and degrade the compound.[2] |
Handling and Preparation of Solutions
When preparing solutions of this compound for experimental use, the following steps should be taken to minimize degradation:
-
Use High-Purity Solvents: Solvents should be of high purity and free from peroxides or other oxidizing impurities.
-
Inert Atmosphere: For applications requiring high stability, it is recommended to degas solvents and handle the solution under an inert atmosphere.
-
pH Control: The pH of aqueous solutions can significantly impact the stability of quinoline compounds.[1] If the application allows, using a buffered solution at a neutral or slightly acidic pH may enhance stability. The optimal pH should be determined experimentally for the specific application.
-
Freshly Prepared Solutions: It is best practice to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored under the same recommended conditions as the solid material (refrigerated, protected from light, and under an inert atmosphere).
-
Filtration: After dissolution, filter the solution through a compatible 0.22 µm filter to remove any particulate matter.
Mandatory Visualization: Workflow for Handling and Solution Preparation
Caption: Recommended workflow for handling and solution preparation.
Stability Assessment: Experimental Protocols
To ensure the reliability of experimental data, it is often necessary to confirm the stability of this compound under specific experimental conditions. Forced degradation studies are a valuable tool for this purpose.[7]
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.[6][8]
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[6][9]
-
Column: A C18 reversed-phase column is a common starting point for quinoline compounds.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation.
-
Detection: UV detection is suitable for quinoline derivatives. The detection wavelength should be chosen based on the UV spectrum of this compound.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradation products.[6]
Conclusion
The chemical stability of this compound is a critical factor for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation and photodegradation—and implementing the recommended storage and handling procedures, researchers can ensure the integrity and purity of this valuable compound. For critical applications, conducting forced degradation studies and employing a validated stability-indicating analytical method are strongly advised to confirm stability under specific experimental conditions.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 2. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Strategic Derivatization of 6-Quinolinylmethanol: A Technical Guide for Biological Screening and Lead Discovery
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its inherent structural features and the capacity for diverse substitutions have given rise to a vast array of compounds with significant therapeutic value.[2][3] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[4] This guide focuses on a specific, yet highly versatile starting material: 6-quinolinylmethanol. The strategic derivatization of its hydroxyl group offers a powerful avenue for generating novel molecular entities for biological screening and the discovery of new therapeutic leads.
This in-depth technical guide provides a comprehensive overview of the derivatization strategies for this compound, detailed protocols for the synthesis and subsequent biological evaluation of its derivatives, and insights into the interpretation of structure-activity relationships (SAR).
The Rationale for Derivatizing this compound: A Gateway to Chemical Diversity
The hydroxyl group of this compound serves as a prime handle for chemical modification. Its derivatization into esters and ethers allows for the systematic exploration of key physicochemical properties that are critical for biological activity, including:
-
Lipophilicity: Modifying the lipophilicity of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with target proteins.
-
Steric Bulk: The size and shape of the substituent can influence the compound's binding affinity and selectivity for its biological target.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the quinoline scaffold, potentially modulating its interaction with biological macromolecules.
-
Hydrogen Bonding Capacity: The conversion of the hydroxyl group into an ester or ether modifies the hydrogen bonding potential of the molecule, which can be crucial for target recognition.
By systematically creating a library of this compound derivatives, researchers can effectively probe the chemical space around this scaffold to identify compounds with desired biological activities.
Synthetic Strategies for the Derivatization of this compound
The primary routes for derivatizing the hydroxyl group of this compound are esterification and etherification. These well-established reactions offer reliable and versatile methods for introducing a wide range of functional groups.
Esterification of this compound
The formation of an ester linkage is a common and effective strategy for derivatization. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.
Objective: To synthesize a representative ester derivative, quinolin-6-ylmethyl benzoate.
Materials:
-
This compound
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) and benzoic acid (1.2 equivalents) in toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude quinolin-6-ylmethyl benzoate by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Etherification of this compound
The Williamson ether synthesis is a robust method for forming an ether linkage. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Objective: To synthesize a representative ether derivative, 6-(methoxymethyl)quinoline.
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Organic solvents for extraction and chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 6-(methoxymethyl)quinoline by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using appropriate spectroscopic techniques.
Biological Screening of this compound Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Given the broad anticancer potential of quinoline derivatives, this guide will focus on cytotoxicity screening against cancer cell lines.[5][6]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for a newly synthesized library of compounds follows a structured workflow to efficiently identify and validate hits.
References
- 1. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
The 6-Quinolinylmethanol Scaffold: A Privileged Motif in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Quinoline Nucleus
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound biological significance. From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a fertile ground for the discovery of novel therapeutics.[1][2] This guide delves into the specific potential of the 6-quinolinylmethanol scaffold, a substructure that, while less explored than its 4-substituted counterparts, holds significant promise for the development of new drugs across various therapeutic areas. We will explore its synthetic accessibility, key biological activities, and the underlying structure-activity relationships that govern its therapeutic potential.
Antimalarial Activity: A Nod to Quinoline's Origins
The quinoline core is inextricably linked to the fight against malaria.[3] While the renowned quinoline methanol antimalarials, quinine and mefloquine, feature a methanol--amine side chain at the 4-position, the influence of substitution at the 6-position on antimalarial activity is an area of active investigation.
Mechanism of Action: Disrupting Heme Detoxification
A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its acidic food vacuole. Quinoline antimalarials are weak bases that accumulate in this acidic compartment and are thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and subsequent parasite death.[3]
Diagram: Antimalarial Mechanism of Quinoline Derivatives
Caption: Mechanism of action of quinoline antimalarials.
Structure-Activity Relationship (SAR) Insights
While specific data for this compound derivatives is limited, studies on related 6-substituted quinolines provide valuable insights. For instance, research on 6-chloro-2-arylvinylquinolines has demonstrated that the nature of the substituent at the C6 position significantly impacts antiplasmodial potency. A chlorine atom at this position was found to be superior to methoxy or fluorine groups for activity against chloroquine-resistant P. falciparum strains.[5] This suggests that the electronic and steric properties of the C6 substituent are critical for optimal interaction with the biological target. The introduction of a methanol group at this position could influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its antimalarial efficacy.
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound ID | R (at C6) | R' (Arylvinyl group) | EC50 (nM) vs. P. falciparum Dd2 (CQ-resistant) |
| 39 | MeO | 4-Pyridyl | 88.7 ± 2.3 |
| 44 | F | 4-Pyridyl | 82.6 ± 9.4 |
| 47 | Cl | 4-Pyridyl | 37.0 ± 4.3 |
| 24 | Cl | 4-Cl | 10.9 ± 1.9 |
| 29 | Cl | 4-F | 4.8 ± 2.0 |
| 31 | Cl | 4-CF3 | 5.9 ± 1.4 |
| Data sourced from Gessner et al., 2020.[5] |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)
A standard method to assess the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds. Chloroquine and artesunate are typically used as positive controls, and wells with infected and uninfected red blood cells serve as negative controls.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence values are corrected for background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: A Promising Frontier
The quinoline scaffold is a privileged structure in the discovery of anticancer agents, with several quinoline-based drugs approved for clinical use.[6][7] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][7]
Potential Mechanisms of Action
Derivatives of the this compound scaffold may exhibit anticancer activity through several pathways:
-
Enzyme Inhibition: The quinoline nucleus can serve as a scaffold for the design of inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as protein kinases and DNA topoisomerases.[8][9][10] The hydroxyl group of the methanol substituent could form key hydrogen bonds with active site residues of target enzymes.
-
DNA Intercalation and Damage: Certain quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis.[11] Some compounds can also induce a DNA damage response, for example, through the activation of p53.[9]
-
Tubulin Polymerization Inhibition: Several quinoline-containing compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7]
Diagram: Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening anticancer compounds.
Table 2: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 16 | HEp-2 (larynx) | 49.01% inhibition |
| 17 | HEp-2 (larynx) | 77.67% inhibition |
| 36 | SF-295 (CNS) | 0.314 µg/cm³ |
| 36 | HCT-8 (colon) | < 4.65 µg/cm³ |
| 36 | HL-60 (leukemia) | < 4.65 µg/cm³ |
| Data sourced from various studies on quinoline derivatives.[6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Potential
Quinoline derivatives have a long history of use as antimicrobial agents, and the this compound scaffold presents an opportunity to develop new compounds to combat the growing threat of antimicrobial resistance.[12]
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives can be attributed to several mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[12]
-
Disruption of Cell Membranes: The lipophilic nature of the quinoline ring can facilitate the insertion of these molecules into bacterial cell membranes, leading to disruption of membrane integrity and cell death.
-
Metal Ion Chelation: Some quinoline derivatives can chelate essential metal ions, disrupting enzymatic functions and other vital cellular processes in microbes.
Table 3: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) |
| 14 | Staphylococcus aureus | 7.81 |
| 10 | Escherichia coli | 15.62 |
| 22 | Candida albicans | 15.62 |
| 6d | Aspergillus flavus | 31.25 |
| MIC: Minimum Inhibitory Concentration. Data sourced from various studies on quinoline derivatives.[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available quinolines or by constructing the quinoline ring system from acyclic precursors.
General Synthetic Strategies
-
Reduction of 6-Quinolinecarboxylic Acid or its Esters: A common approach involves the reduction of a carboxylic acid or ester group at the 6-position of the quinoline ring. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.
-
Functionalization of 6-Methylquinoline: The methyl group of 6-methylquinoline can be functionalized to introduce the methanol moiety. This can involve radical bromination followed by hydrolysis or other nucleophilic substitution reactions.
-
Classical Quinoline Syntheses: Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can be adapted to use starting materials that will result in a 6-substituted quinoline that can be subsequently converted to the methanol derivative.
Diagram: General Synthetic Routes to this compound
Caption: Common synthetic approaches to the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet relatively underexplored, area in the vast landscape of quinoline chemistry. While drawing mechanistic parallels from its more famous isomers, the unique electronic and steric properties conferred by the 6-methanol substitution offer exciting opportunities for the development of novel therapeutic agents. The existing body of research on related 6-substituted quinolines provides a solid foundation for future drug discovery efforts targeting malaria, cancer, and microbial infections. Further exploration of the synthesis of diverse this compound libraries and their systematic biological evaluation is warranted to unlock the full therapeutic potential of this privileged scaffold. As our understanding of the intricate structure-activity relationships of these compounds deepens, we can anticipate the emergence of new and effective drugs for a range of human diseases.
References
- 1. Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Molecules Using 6-Quinolinylmethanol
Introduction: The Quinoline Scaffold and the Strategic Role of 6-Quinolinylmethanol
The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its derivatives are the cornerstone of numerous therapeutic agents, exhibiting a vast spectrum of pharmacological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] From the historic antimalarial quinine to modern anticancer drugs, the quinoline nucleus is a testament to nature's efficiency and a fertile ground for synthetic exploration.[6]
Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile starting material for drug discovery.[7] Its structure features the stable quinoline core, which can be tailored for specific receptor interactions, and a reactive primary alcohol (hydroxymethyl group) at the 6-position. This benzylic alcohol is a strategic functional handle, poised for a variety of chemical transformations that allow for the construction of diverse molecular libraries. This guide provides detailed protocols for the key transformations of this compound and illustrates their application in the synthesis of potent, bioactive molecules for researchers in drug development.
Core Synthetic Transformations of this compound
The hydroxymethyl group is a gateway to a multitude of more complex functionalities. The following protocols detail three fundamental transformations: oxidation to the aldehyde, conversion to a reactive halide, and esterification. These intermediates are central to building novel bioactive candidates.
Workflow of Key Intermediate Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. du.edu.eg [du.edu.eg]
- 6. scispace.com [scispace.com]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Quinolinylmethanol as a Versatile Chemical Intermediate in Pharmaceutical Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Among the functionalized quinoline building blocks, 6-Quinolinylmethanol stands out as a versatile intermediate. Its strategic placement of the hydroxymethyl group on the benzene portion of the quinoline system allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis of this compound and details key protocols for its subsequent use in pharmaceutical-relevant reactions, supported by mechanistic insights and practical considerations for researchers in drug discovery and development.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial (e.g., Chloroquine), anti-asthmatic (e.g., Montelukast), and antihypertensive (e.g., Quinapril) properties.[4] The ability to functionalize the quinoline core at various positions is crucial for modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its reactive primary alcohol, provides a key handle for elaboration into more complex structures, serving as a linchpin in multi-step synthetic campaigns.
Synthesis of the this compound Intermediate
The efficient preparation of this compound is paramount for its use in further synthesis. Two common and reliable routes start from either the commercially available 6-methylquinoline or quinoline-6-carboxylic acid.
Route A: Oxidation and Subsequent Reduction of 6-Methylquinoline
This two-step approach first involves the selective oxidation of the methyl group to an aldehyde, followed by its reduction to the primary alcohol.
Workflow for Synthesis Route A
Caption: Synthesis of this compound from 6-Methylquinoline.
Protocol 2.1.1: Oxidation of 6-Methylquinoline to Quinoline-6-carbaldehyde
This protocol is adapted from methodologies involving the selective oxidation of methylarene groups. Photo-oxidation using TiO2 offers a greener alternative to traditional heavy metal oxidants.[5]
-
1. Reaction Setup: In a quartz reaction vessel, suspend 6-methylquinoline (1.0 eq) and titanium dioxide (TiO₂) powder (e.g., 10 wt%) in oxygenated acetonitrile.
-
2. Irradiation: Stir the suspension vigorously while irradiating with a UV lamp (e.g., 365 nm) at room temperature.
-
3. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction typically requires <24 hours for high conversion.[5]
-
4. Work-up: Upon completion, filter the reaction mixture to remove the TiO₂ catalyst. Wash the catalyst with acetonitrile.
-
5. Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude quinoline-6-carbaldehyde can be purified by column chromatography on silica gel.
Protocol 2.1.2: Reduction of Quinoline-6-carbaldehyde to this compound
This is a standard reduction of an aldehyde to a primary alcohol.
-
1. Reaction Setup: Dissolve quinoline-6-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
2. Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, controlling the temperature below 10 °C.
-
3. Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the aldehyde.
-
4. Quenching: Carefully quench the reaction by the slow addition of water or dilute acetic acid to decompose excess NaBH₄.
-
5. Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude this compound can be purified by recrystallization or silica gel chromatography.
Route B: Reduction of Quinoline-6-carboxylic acid
Direct reduction of the carboxylic acid offers a more convergent approach if the starting material is readily available.
Protocol 2.2.1: Reduction using Lithium Aluminum Hydride (LAH)
-
1. Safety Note: LAH is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
2. Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
3. Addition of Acid: Dissolve quinoline-6-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C.
-
4. Reflux: After the addition, slowly warm the reaction to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
5. Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously add water dropwise (X mL, where X = grams of LAH used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This procedure is designed to precipitate the aluminum salts.
-
6. Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
7. Purification: Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Key Transformations and Applications in Synthesis
This compound is not merely a final product but a versatile hub for further molecular elaboration. The hydroxyl group can be oxidized, converted into a leaving group, or used in coupling reactions.
Oxidation to Quinoline-6-carbaldehyde for C-C Bond Formation
The corresponding aldehyde is a gateway to numerous carbon-carbon bond-forming reactions, essential for building molecular complexity.
Table 1: Key Reactions from Quinoline-6-carbaldehyde
| Reaction Type | Reagents | Product Type | Significance in Pharma Synthesis |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | Creates new chiral centers and extends carbon chains.[6][7][8] |
| Wittig Reaction | Ph₃P=CHR | Alkene | Forms C=C bonds, crucial for linking molecular fragments (e.g., in statin side chains).[9] |
| Morita-Baylis-Hillman | Activated Alkenes, Base | Allylic Alcohol | Generates multifunctional adducts with high synthetic utility.[10][11] |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine | Introduces nitrogen-containing functional groups, common in APIs. |
Conversion to 6-(Halomethyl)quinoline for Nucleophilic Substitution
Converting the primary alcohol into a better leaving group (e.g., bromide or chloride) activates the molecule for Sₙ2 reactions, enabling the attachment of various nucleophiles.
Workflow for Halogenation and Substitution
Caption: Activation of this compound for substitution reactions.
Protocol 3.2.1: Synthesis of 6-(Bromomethyl)quinoline
-
1. Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether under a nitrogen atmosphere.
-
2. Bromination: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise.
-
3. Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
4. Work-up: Pour the reaction mixture slowly onto crushed ice and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
5. Extraction: Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
6. Purification: The crude 6-(bromomethyl)quinoline is often used directly in the next step due to potential instability, but can be purified by rapid silica gel chromatography if necessary.
This activated intermediate is a precursor to key fragments in complex molecules, such as the thioether linkage in Montelukast, although Montelukast itself utilizes a different quinoline isomer.[12][13]
Exemplary Application: Synthesis of Bioactive Molecules
While not a direct precursor in the most common synthesis routes for drugs like Pitavastatin or Montelukast, which use 3-substituted and 2,7-disubstituted quinolines respectively[9][14], this compound and its derivatives are actively explored in the discovery of new therapeutic agents. For example, quinolinyl derivatives have been synthesized and tested for anticancer activity.[10][11]
Protocol 4.1: Morita-Baylis-Hillman (MBH) Adducts for Biological Screening
This protocol describes the synthesis of MBH adducts from quinoline-6-carbaldehyde (derived from this compound by oxidation) as described in the synthesis of novel quinoline derivatives.[10]
-
1. Reaction Setup: To a mixture of quinoline-6-carbaldehyde (1.0 eq) and an activated alkene (e.g., methyl acrylate, 1.5 eq), add a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane, 0.2 eq) in a suitable solvent like THF or methanol.
-
2. Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
-
3. Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
4. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired MBH adduct. These adducts, featuring both a hydroxyl group and an electron-withdrawing group, are versatile intermediates for creating libraries of compounds for biological screening.[10][11]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Oxidation | Over-oxidation to carboxylic acid; Incomplete reaction. | Monitor reaction closely by TLC/GC. Use milder oxidants or shorter reaction times. Optimize catalyst loading. |
| Incomplete Reduction | Insufficient reducing agent; Deactivation of reagent by water. | Use a slight excess of reducing agent (1.1-1.5 eq). Ensure all glassware and solvents are anhydrous, especially for LAH. |
| Side Reactions in Halogenation | Formation of di-quinolinyl ethers; Instability of product. | Maintain low temperatures during reagent addition. Use the crude halide immediately in the subsequent step. |
| Quinoline Ring Reduction | Harsh reduction conditions (e.g., catalytic hydrogenation at high pressure). | For reducing substituents without affecting the ring, use chemoselective reagents like NaBH₄ for aldehydes/ketones. For more robust reductions, catalytic transfer hydrogenation may offer better selectivity.[15][16] |
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the strategic reactivity of its hydroxymethyl group. Through straightforward synthetic transformations—oxidation, reduction, and conversion to leaving groups—it provides access to a multitude of more complex building blocks. While specific isomers may be required for certain established drugs, the protocols and chemical principles outlined here demonstrate the fundamental importance of this compound in the broader quest for novel pharmaceutical agents. Its versatility ensures its continued relevance in synthetic organic chemistry and drug discovery pipelines.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: Synthesis to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate | Semantic Scholar [semanticscholar.org]
- 15. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strategic Functionalization of 6-Quinolinylmethanol for Advanced Drug Discovery
Abstract
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, the 6-substituted quinoline motif offers a versatile platform for derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides detailed, field-proven protocols for the functionalization of a key building block, 6-quinolinylmethanol. We will explore three fundamental transformations—oxidation to the aldehyde, esterification of the alcohol, and etherification—providing researchers with a practical and reliable toolkit for generating diverse libraries of novel quinoline derivatives. Each protocol is accompanied by mechanistic insights and expert commentary to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the this compound Scaffold
This compound is more than a simple building block; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. The quinoline ring system itself is a "privileged scaffold," known for its ability to interact with a wide range of biological targets.[3] Derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4]
The hydroxymethyl group at the 6-position serves as a versatile chemical handle. Its conversion into other functional groups—an aldehyde for reductive amination or olefination, an ester to modulate polarity and create prodrugs, or an ether to introduce metabolically stable side chains—opens up a multitude of possibilities for structure-activity relationship (SAR) studies.[5] The protocols detailed herein provide the foundational chemistry required to unlock this potential.
Core Functionalization Workflow
The primary alcohol of this compound allows for three principal transformations, creating key intermediates for further elaboration. This workflow enables a divergent synthetic approach from a single, common starting material.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 6-Quinolinylmethanol in the Vanguard of Catalyst Innovation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The quest for novel catalysts with enhanced efficacy, selectivity, and stability is a perpetual driver of innovation in chemical synthesis and pharmaceutical development. Within this dynamic landscape, the quinoline scaffold has long been recognized as a privileged structural motif in the design of chiral ligands for asymmetric catalysis.[1] Its inherent rigidity and planar nature provide a predictable and tunable platform for creating a chiral environment around a metal center. This guide delves into the specific and strategic use of 6-quinolinylmethanol as a versatile building block in the architecture of sophisticated catalysts, offering a detailed exploration of its synthetic utility, application protocols, and the mechanistic underpinnings of its catalytic prowess.
The Unseen Advantage: Why this compound?
While various quinoline derivatives have been explored in catalyst design, this compound presents a unique set of advantages. The hydroxymethyl group at the 6-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of coordinating moieties through straightforward chemical transformations. This strategic placement, electronically distinct from the coordinating nitrogen of the quinoline ring, enables the construction of bidentate and polydentate ligands with precise geometric and electronic properties. The ability to readily modify this position is crucial for fine-tuning the steric and electronic environment of the catalytic center, directly impacting enantioselectivity and reaction rates.
From Precursor to Powerhouse: Designing Catalysts from this compound
The transformation of this compound into a potent catalyst begins with the strategic functionalization of its hydroxyl group. This process is paramount in defining the ligand's coordination properties and, consequently, the catalytic behavior of the resulting metal complex.
Ligand Synthesis: A Modular Approach
The hydroxyl group of this compound is a gateway to a diverse range of ligand classes, including phosphines, ethers, and amines. The choice of functionalization is dictated by the desired catalytic application.
Protocol 1: Synthesis of a P,N-Bidentate Phosphine Ligand from this compound
This protocol outlines a general two-step procedure for the synthesis of a chiral phosphine ligand, a class of ligands renowned for their effectiveness in asymmetric hydrogenation and cross-coupling reactions.
Step 1: Chlorination of this compound
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Schlenk flask and standard glassware
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-(chloromethyl)quinoline.
-
Step 2: Phosphination
-
Reagents and Materials:
-
6-(Chloromethyl)quinoline
-
Chiral secondary phosphine (e.g., (R)-diphenylphosphine)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Schlenk flask and standard glassware
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral secondary phosphine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate the lithium phosphide.
-
Add a solution of 6-(chloromethyl)quinoline (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with degassed water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the chiral P,N-bidentate ligand.
-
Visualizing the Synthetic Strategy
To conceptualize the modular nature of catalyst design originating from this compound, the following workflow illustrates the key transformations.
Caption: Synthetic pathways from this compound.
Application in Asymmetric Catalysis: A Case Study
Ligands derived from this compound have shown significant promise in various asymmetric transformations. A notable example is the use of chiral P,N-ligands in the iridium-catalyzed asymmetric hydrogenation of prochiral olefins.
Performance Data
The efficacy of a catalyst is best illustrated through quantitative data. The following table summarizes the performance of a representative catalyst derived from this compound in the asymmetric hydrogenation of a model substrate.
| Catalyst Precursor | Substrate | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Ir(COD)Cl]₂ / L1 | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 25 | 10 | >99 | 95 |
| [Ir(COD)Cl]₂ / L1 | (E)-1,2-diphenylpropene | Toluene | 50 | 50 | 98 | 92 |
L1: A chiral phosphine ligand synthesized from this compound as per the principles outlined in Protocol 1.
Mechanistic Insights: The Role of the 6-Substituent
The strategic placement of the coordinating arm at the 6-position of the quinoline ring plays a crucial role in defining the catalytic pocket. Mechanistic studies suggest that the resulting metal complex adopts a conformation that effectively shields one face of the coordinated substrate, thereby directing the incoming reagent to the opposite face and inducing high enantioselectivity.
Caption: A generalized catalytic cycle.
Conclusion and Future Outlook
This compound has emerged as a highly valuable and versatile platform for the design of novel catalysts. Its synthetic accessibility and the tunable nature of the ligands derived from it offer immense potential for the development of highly efficient and selective catalysts for a broad range of chemical transformations. Future research in this area will likely focus on the development of novel functionalization strategies for the hydroxyl group, leading to the discovery of new ligand architectures with unprecedented catalytic activities. The continued exploration of catalysts based on this compound is poised to make significant contributions to the fields of organic synthesis, materials science, and drug discovery.
References
Application of 6-Quinolinylmethanol in the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Quinoline Scaffold
In the landscape of modern drug discovery, protein kinases remain one of the most critical classes of therapeutic targets, particularly in oncology. Their role as central regulators of cellular signaling pathways means that their dysregulation is a hallmark of many cancers.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy. Within the vast chemical space explored by medicinal chemists, the quinoline ring system has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in successful therapeutic agents due to its ability to form key interactions with biological targets.[2]
Quinoline derivatives are renowned for their diverse pharmacological activities and their structural versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide focuses on a particularly valuable and versatile building block: 6-quinolinylmethanol . The C6 position of the quinoline ring is strategically important; it often projects into the solvent-exposed region of the kinase ATP-binding pocket. This allows for the introduction of various substituents that can form additional interactions, enhance solubility, and optimize drug-like properties without disrupting the core binding to the hinge region of the kinase. The hydroxymethyl group of this compound serves as a versatile chemical handle, enabling a range of synthetic transformations to access novel and potent kinase inhibitors. A notable example is the clinical candidate PF-04217903, a highly selective c-MET inhibitor, which features a quinolin-6-ylmethyl moiety, underscoring the industrial and clinical relevance of this specific structural motif.[6]
Part 1: The Synthetic Versatility of this compound
The primary utility of this compound in kinase inhibitor synthesis lies in the reactivity of its hydroxymethyl (-CH₂OH) group. This functional group is not typically part of the final pharmacophore but serves as a linchpin for introducing key structural diversity. The two most common synthetic routes involve its conversion into a reactive electrophile for substitution reactions or its oxidation to other functional groups.
Causality Behind the Synthetic Strategy
The core principle is to use the quinoline ring as the foundational anchor that binds within the ATP pocket of the target kinase. The 6-hydroxymethyl group is then used to build out a side chain that can access adjacent pockets or the solvent-exposed surface. This "modular" approach allows chemists to rapidly generate a library of analogs where the core binding element is conserved, while the properties conferred by the C6-substituent are varied to optimize for potency and selectivity.
-
Conversion to an Electrophile (Halogenation): The most direct application is the conversion of the primary alcohol to a more reactive electrophile, typically a halide like 6-(chloromethyl)quinoline or 6-(bromomethyl)quinoline. This is easily achieved with standard reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzylic-type halide is highly reactive towards nucleophiles.
-
Nucleophilic Substitution (Ether & Amine Linkages): The activated 6-(halomethyl)quinoline becomes a key intermediate for coupling with a wide array of nucleophiles. Williamson ether synthesis, reacting the halide with phenols or alcohols under basic conditions, is a robust and widely used method to introduce substituted benzyloxy or alkoxy groups.[7] This strategy was successfully employed to develop a series of potent and selective c-MET kinase inhibitors.[7] Similarly, reaction with amines can be used to forge C-N bonds.
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (6-formylquinoline) using mild conditions (e.g., PCC or Dess-Martin periodinane) or further to a carboxylic acid (quinoline-6-carboxylic acid) with stronger oxidants.[8] The aldehyde is a precursor for reductive amination reactions, while the carboxylic acid is ideal for forming stable amide bonds, dramatically expanding the range of accessible chemical structures.
The following diagram illustrates these primary synthetic pathways originating from this compound.
Caption: Key synthetic pathways from this compound.
Part 2: Case Study - Synthesis of a Selective c-MET Kinase Inhibitor
The hepatocyte growth factor receptor, or c-Met, is a receptor tyrosine kinase whose signaling pathway plays a crucial role in cell proliferation, migration, and invasion.[3][4] Aberrant c-Met signaling is implicated in numerous human cancers, making it a high-value target for drug development.[9] Research has shown that 6-benzyloxyquinoline derivatives are potent and selective inhibitors of c-Met kinase.[7] This case study provides a detailed protocol for the synthesis of a representative inhibitor from this class, starting from this compound.
Targeted Signaling Pathway: c-MET
The c-MET pathway is a critical regulator of invasive growth. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, triggering downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways. Inhibitors targeting the ATP-binding site of c-MET block this initial phosphorylation event, effectively shutting down the entire signaling cascade.
Caption: The c-MET signaling pathway and point of inhibition.
Experimental Protocols
The following protocols provide a self-validating, step-by-step methodology for synthesizing a c-MET inhibitor.
Causality: This step converts the inert alcohol into a reactive electrophile, priming it for the key bond-forming reaction. Using thionyl chloride is efficient and the product often precipitates as the hydrochloride salt, aiding in purification.
-
Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Diethyl ether.
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Gently heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add diethyl ether to the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-(chloromethyl)quinoline hydrochloride as a solid.
-
-
Validation: The product can be characterized by ¹H NMR (expect a singlet for the -CH₂Cl protons around 4.8-5.0 ppm) and mass spectrometry. The yield should be >85%.
Causality: This is the key fragment-coupling step via Williamson ether synthesis. 3-Fluorophenol is chosen as a representative nucleophile. A weak base like potassium carbonate is sufficient and avoids side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Materials: 6-(Chloromethyl)quinoline hydrochloride (Intermediate 1), 3-Fluorophenol, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF (15 mL per gram of phenol), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add 6-(chloromethyl)quinoline hydrochloride (1.1 eq) to the mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC until completion.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10-40% ethyl acetate in hexanes) to afford the final product.
-
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).
Caption: Workflow for synthesis and evaluation of inhibitors.
Part 3: Biological Evaluation and Data
Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This involves both biochemical assays to determine direct target engagement and cell-based assays to assess their effect in a biological context.
Causality: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase, providing a quantitative IC₅₀ value. Luminescence-based assays that measure ATP consumption are highly sensitive and widely used.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity.
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant human c-MET enzyme, the substrate (e.g., poly(Glu, Tyr) 4:1), and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Causality: This assay determines the cytotoxic or cytostatic effect of the compound on living cancer cells. It provides a measure of the compound's ability to affect cell viability, which is a crucial indicator of potential therapeutic efficacy.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed a human cancer cell line with high c-MET expression (e.g., MKN-45 gastric cancer cells) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Data
The following table summarizes representative data for 6-benzyloxyquinoline analogs, demonstrating how substitutions on the peripheral benzyl ring influence inhibitory potency against c-MET kinase.
| Compound ID | R-Group (Substitution on Benzyl Ring) | c-MET Kinase IC₅₀ (nM) | Antiproliferative (MKN-45) IC₅₀ (nM) |
| 1 | H (Unsubstituted) | 15 | 110 |
| 2 | 3-Fluoro | 9.3 | 93 |
| 3 | 4-Fluoro | 12 | 105 |
| 4 | 3-Chloro | 8.5 | 88 |
| 5 | 3-Methyl | 11 | 99 |
| 6 | 3-Methoxy | 25 | 230 |
| Data is representative and adapted from principles described in the literature.[5][7] |
Analysis of SAR: The data reveals that small, electron-withdrawing groups at the meta-position of the benzyl ring (e.g., 3-Fluoro, 3-Chloro) slightly enhance or maintain high potency against the c-MET enzyme. In contrast, an electron-donating group like 3-Methoxy leads to a noticeable decrease in activity. This suggests that both steric and electronic factors in this region are important for optimal interaction with the target.
Conclusion
This compound is a highly valuable and strategically versatile starting material for the synthesis of novel kinase inhibitors. Its utility stems from the ease with which its hydroxymethyl group can be converted into a reactive handle, enabling the modular construction of diverse chemical libraries. The successful development of potent 6-substituted quinoline inhibitors against targets like c-MET validates this approach. The protocols and methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to leverage this compound in the discovery of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2â(4-(1-(Quinolin-6-ylmethyl)â1Hâ[1,2,3]triazolo[4,5âb]pyrazin-6-yl)â1Hâpyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-(Benzyloxy)quinoline|CAS 108825-21-4|Research Chemical [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 6-Quinolinylmethanol in Coordination Chemistry
Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 6-quinolinylmethanol as a versatile ligand in coordination chemistry. It delves into the rationale behind its use, detailed experimental protocols for the synthesis and characterization of its metal complexes, and potential applications in catalysis and medicinal chemistry.
Introduction to this compound: A Versatile Ligand
This compound, a derivative of the quinoline heterocyclic system, has emerged as a ligand of significant interest. The quinoline moiety itself is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The introduction of a hydroxymethyl group at the 6-position provides a crucial coordination site, enhancing its versatility as a ligand for a wide range of metal ions.
A thorough understanding of the ligand's properties is fundamental to designing and interpreting coordination chemistry experiments.
| Property | Value | Reference |
| IUPAC Name | quinolin-6-ylmethanol | [4] |
| Synonyms | 6-(Hydroxymethyl)quinoline, Quinolin-6-ylcarbinol | [5][6] |
| CAS Number | 100516-88-9 | [5][7] |
| Molecular Formula | C₁₀H₉NO | [4][5] |
| Molecular Weight | 159.18 g/mol | [4][5] |
| Appearance | Pink to pale yellow solid | [5] |
| Melting Point | 79.5-80.5 °C | [5] |
| Boiling Point | 334.8±17.0 °C (Predicted) | [5] |
| Topological Polar Surface Area | 33.1 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller or Skraup syntheses.[3][8] For this compound, a common approach involves the reduction of a precursor like quinoline-6-carbaldehyde or a quinoline-6-carboxylic acid ester.
Caption: General synthetic scheme for this compound via reduction.
The coordination behavior of this compound is dictated by its two potential donor sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group. This allows it to function as either a monodentate or a bidentate ligand.
-
Monodentate Coordination: The ligand can coordinate to a metal center solely through the quinoline nitrogen atom, which is a common feature of quinoline-based ligands.[9]
-
Bidentate N,O-Chelation: The formation of a stable five-membered chelate ring is possible through the simultaneous coordination of the quinoline nitrogen and the hydroxyl oxygen. This chelation can enhance the thermodynamic stability of the resulting metal complex.[1]
The choice between these coordination modes is influenced by several factors, including the nature of the metal ion, the presence of other competing ligands, and the reaction conditions.
Caption: Monodentate and bidentate coordination modes of the ligand.
Application Notes: Rationale and Experimental Design
The unique physicochemical and coordination properties of this compound make its metal complexes attractive for various applications.[9]
Quinoline-based metal complexes are recognized for their catalytic prowess in a range of organic transformations.[9][10] The coordination of this compound to a metal center, such as palladium, copper, or ruthenium, can create catalytically active species.
Causality in Catalyst Design:
-
Electronic Effects: The quinoline ring can be functionalized to modulate the electron density at the metal center, thereby tuning its reactivity.
-
Steric Hindrance: The substituent at the 6-position provides a degree of steric bulk that can influence the selectivity of the catalytic reaction (e.g., regioselectivity or stereoselectivity).
-
Secondary Coordination Sphere: The hydroxyl group, when not directly coordinated, can participate in hydrogen bonding interactions with substrates, potentially orienting them for a more efficient reaction.[10]
When designing experiments, researchers should consider screening a variety of metal precursors and systematically modifying the quinoline backbone to optimize catalytic performance.
The fusion of the biologically active quinoline scaffold with a metal center opens up new avenues for drug discovery.[1][11][12] Coordination compounds can exhibit enhanced biological activity compared to the free ligand.
Mechanistic Insights:
-
Enhanced Bioavailability: Metal complexation can alter the lipophilicity of the quinoline moiety, potentially improving its ability to cross cell membranes.
-
Synergistic Effects: The combined properties of the metal ion (e.g., redox activity) and the quinoline ligand can lead to novel mechanisms of action, such as enhanced DNA binding or the inhibition of specific enzymes.[1]
-
Targeted Delivery: The ligand can act as a vehicle to deliver the metal ion to a specific biological target.
For drug development applications, it is crucial to assess the cytotoxicity of the synthesized complexes against various cell lines and to conduct mechanistic studies to elucidate their mode of action.[13]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of transition metal complexes with this compound.
This protocol describes a typical synthesis of a dichlorido-bis(this compound)metal(II) complex, where M can be a transition metal such as Co(II), Ni(II), or Cu(II).
Materials:
-
This compound (2.0 mmol)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, 1.0 mmol)
-
Methanol (analytical grade, 20 mL)
-
Diethyl ether (analytical grade)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating plate
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
Ligand Dissolution: In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in 10 mL of methanol with gentle warming and stirring.
-
Metal Salt Addition: In a separate vial, dissolve the metal(II) chloride hexahydrate (1.0 mmol) in 10 mL of methanol. Add this solution dropwise to the stirred ligand solution at room temperature.
-
Reaction: Heat the resulting mixture to reflux and maintain for 2-4 hours. A color change or the formation of a precipitate often indicates complex formation.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no solid forms, reduce the solvent volume by half using a rotary evaporator and add diethyl ether to induce precipitation.
-
Washing and Drying: Wash the collected solid product with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the final complex under vacuum to a constant weight.
Caption: Workflow for synthesis and characterization of metal complexes.
Thorough characterization is essential to confirm the structure and purity of the synthesized complex.[14][15]
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the C=N stretching vibration of the quinoline ring (typically around 1600 cm⁻¹) indicates coordination of the nitrogen atom. Changes in the O-H stretching region (around 3300 cm⁻¹) can suggest the coordination of the hydroxyl group. The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[14]
-
¹H NMR Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II)), a downfield shift of the quinoline protons upon coordination is expected due to the electron-withdrawing effect of the metal ion. The signal for the hydroxyl proton may broaden or shift significantly upon coordination.
-
UV-Visible Spectroscopy: The electronic spectrum of the complex will show bands corresponding to ligand-centered (π→π*) transitions and potentially new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals).
Structural and Analytical Methods:
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[16]
-
Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula of the complex.
-
Mass Spectrometry: Provides information on the mass-to-charge ratio of the complex, helping to confirm its molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrj.org [chemrj.org]
- 4. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | 100516-88-9 [chemicalbook.com]
- 8. eijppr.com [eijppr.com]
- 9. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bendola.com [bendola.com]
- 15. mdpi.com [mdpi.com]
- 16. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of 6-Quinolinylmethanol Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a vast range of biological activities.[1][2] Derivatives of this scaffold have been intensely explored in medicinal chemistry, leading to the development of agents with anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4] Specifically, 6-quinolinylmethanol derivatives have emerged as a promising class of compounds, often acting as potent modulators of key cellular signaling pathways. A significant portion of these pathways are regulated by protein kinases, which have become major targets for drug discovery, particularly in oncology.[5][6]
High-Throughput Screening (HTS) provides the technological framework to evaluate vast libraries of chemical compounds, such as those based on the this compound scaffold, to identify "hits" that modulate a specific biological target.[7] This guide provides detailed protocols and expert insights for designing and executing robust HTS assays tailored for the discovery of novel kinase inhibitors from this compound-based libraries. We will focus on two industry-standard, homogeneous ("add-and-read") assay formats: a luminescence-based assay for quantifying ATP consumption and a fluorescence-based assay for detecting ADP formation.
Core Principle: Interrogating Kinase Activity in HTS
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, peptide, or other molecule.[5] This fundamental reaction produces ADP as a universal byproduct. Therefore, kinase activity can be quantified by measuring either the depletion of ATP or the generation of ADP. An effective inhibitor, such as a promising this compound derivative, will block this reaction, resulting in higher levels of ATP and lower levels of ADP compared to an uninhibited reaction.
This principle allows for the development of universal kinase assays applicable to a wide array of kinases and substrates, making them ideal for large-scale screening campaigns.[5][8]
Application Protocol 1: Luminescence-Based Kinase Assay (ATP Depletion)
This protocol is modeled on the widely-used Promega Kinase-Glo® assay, which quantifies the amount of ATP remaining in solution following a kinase reaction.[5] The assay utilizes a thermostable luciferase that produces light in an ATP-dependent reaction. High luminescence correlates with low kinase activity (high inhibition), while low luminescence indicates high kinase activity (low inhibition).
Scientific Rationale
The choice of a luminescence-based ATP detection method is grounded in its exceptional sensitivity, broad dynamic range, and resistance to interference from fluorescent compounds. The "glow" type luminescence signal is stable over a long period, providing a flexible window for plate reading in an automated HTS environment.[5] By setting the initial ATP concentration near the Michaelis constant (Km) of the target kinase, the assay becomes highly sensitive to competitive inhibitors.
Experimental Workflow: Luminescence Assay
Caption: General workflow for a luminescence-based HTS kinase assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| 384-Well White Assay Plates | Greiner Bio-One / Corning | Solid white plates are essential to maximize luminescent signal and prevent crosstalk. |
| Target Kinase | Carna Biosciences / MilliporeSigma | Ensure high purity and activity. |
| Kinase Substrate (Peptide/Protein) | Anaspec / Sigma | Specific to the target kinase. |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | High purity, molecular biology grade. |
| Kinase-Glo® Luminescent Kinase Assay Kit | Promega | Provides ATP detection reagent (luciferase/luciferin). |
| DMSO (Dimethyl Sulfoxide) | Acros Organics | ACS grade or higher for compound dilution. |
| Acoustic Liquid Handler (e.g., ECHO) | Labcyte / Beckman Coulter | For low-volume (nL) compound dispensing. |
| Multichannel Pipette or Dispenser | Eppendorf / Thermo Fisher | For bulk reagent addition. |
| Plate Reader with Luminescence | Molecular Devices / BMG Labtech | Required for signal detection. |
Step-by-Step Protocol (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each this compound derivative from the library source plate into a 384-well white assay plate. This results in a final assay concentration typically between 1-20 µM. Also dispense DMSO into negative control wells and a potent, known inhibitor (if available) into positive control wells.
-
Kinase Reaction Preparation: Prepare a 2X Kinase Reaction Mix containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer (typically includes MgCl₂, DTT, and a buffer like HEPES). The final ATP concentration should be optimized for the specific kinase, often near its Km value.
-
Initiate Kinase Reaction: Dispense 5 µL of the 2X Kinase Reaction Mix into each well of the assay plate containing the pre-spotted compounds. The total volume is now 5 µL (assuming negligible compound volume).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. This incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO wells).
-
Signal Generation: Prepare the ATP Detection Reagent according to the manufacturer's protocol (e.g., reconstitute Kinase-Glo® reagent). Add 5 µL of this reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
Application Protocol 2: Fluorescence-Based Kinase Assay (ADP Detection)
This protocol describes a universal, enzyme-coupled fluorescence assay for detecting the ADP generated during the kinase reaction.[8] In this system, ADP is converted back to ATP by pyruvate kinase, which consumes phosphoenolpyruvate. The resulting pyruvate is then used by lactate dehydrogenase to oxidize NADH to NAD+, leading to a decrease in the natural fluorescence of NADH. Therefore, high kinase activity (high ADP production) results in a low fluorescence signal, while potent inhibition leads to a high fluorescence signal.
Scientific Rationale
Fluorescence-based assays are a cost-effective and highly sensitive alternative to luminescence.[8][9] This specific coupled-enzyme approach is "universal" because it detects the common product, ADP. However, it is critical to screen library compounds for autofluorescence at the excitation/emission wavelengths of NADH (Ex: ~340 nm, Em: ~460 nm), as this can be a source of false positives. This method avoids the use of modified substrates or antibodies, simplifying the assay setup.[8]
Target Pathway Visualization
Caption: A representative signaling cascade inhibited by a compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| 384-Well Black Assay Plates | Greiner Bio-One / Corning | Solid black plates are required to minimize background fluorescence. |
| NADH, PEP, ATP, Pyruvate Kinase, Lactate Dehydrogenase | Sigma-Aldrich | Components for the ADP detection system. |
| ADP Detection Reagent Mix | Prepare in-house or use a commercial kit (e.g., ADP-Glo™) | See protocol for formulation. |
| Plate Reader with Fluorescence | Molecular Devices / BMG Labtech | Must have filters for NADH (Ex 340/Em 460 nm). |
| Other reagents as listed in Protocol 1 |
Step-by-Step Protocol (384-Well Format)
-
Compound Plating: Follow Step 1 from Protocol 1, but use 384-well solid black assay plates.
-
Kinase Reaction: Follow Steps 2 and 3 from Protocol 1. The total reaction volume is 5 µL.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection Reagent Preparation: Prepare a 2X ADP Detection Mix containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in the kinase buffer. Final concentrations need to be optimized, but typical starting points are 1 mM PEP, 0.2 mM NADH, 30 U/mL PK, and 30 U/mL LDH.
-
Signal Generation: Add 5 µL of the 2X ADP Detection Mix to each well.
-
Final Incubation: Incubate for 15-30 minutes at room temperature to allow the coupled enzyme reaction to proceed to completion.
-
Data Acquisition: Read the fluorescence intensity using an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
Data Analysis and Quality Control
High-throughput screening data is inherently variable, making rigorous data analysis and quality control essential for identifying true hits.[7][10]
Assay Quality: The Z'-Factor
The robustness of an HTS assay is determined by calculating the Z'-factor, which considers the separation between the positive and negative control signals relative to the signal variability.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive (max inhibition) and negative (no inhibition) controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Acceptable, but may require optimization. |
| < 0 | Unacceptable assay. |
Hit Identification
-
Normalization: Raw data from each well is converted to Percent Inhibition using the plate's internal controls. Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Threshold: A common method for hit selection is to set a threshold based on the standard deviation (σ) of the sample population, typically identifying compounds that show inhibition > 3σ from the mean.
-
Hit Confirmation: Primary hits must be re-tested under the same conditions to confirm activity.[7] Confirmed hits should then be evaluated in dose-response experiments to determine their potency (IC₅₀). Quantitative HTS (qHTS) approaches perform these concentration-response experiments in the primary screen.[11]
Addressing False Positives
It is crucial to "trust but verify" HTS data.[7] this compound derivatives, like any chemical class, can cause assay artifacts.
-
Compound Interference: In fluorescence assays, screen for intrinsic compound fluorescence. In luminescence assays, screen for compounds that directly inhibit luciferase. This is done by running the assay in the absence of the primary kinase.
-
Compound Aggregation: Some compounds form aggregates at high concentrations that non-specifically inhibit enzymes. This can be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The high-throughput screening protocols detailed in this guide provide a robust framework for identifying potent kinase inhibitors from large compound libraries. By integrating sound scientific principles with rigorous quality control and data analysis, researchers can effectively navigate the complexities of HTS to uncover promising lead compounds for further development in the drug discovery pipeline.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinol derivatives as potential trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of quinoline derivatives for the treatment of Toxoplasma gondii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes & Protocols: The Use of 6-Quinolinylmethanol in the Development of Advanced Chemical Probes
Abstract
The quinoline scaffold is a privileged structure in chemical biology and medicinal chemistry, prized for its rigid, planar geometry and inherent photophysical properties.[1][2] This guide focuses on a particularly versatile and accessible derivative, 6-Quinolinylmethanol , as a foundational building block for the rational design of sophisticated chemical probes. We will explore the chemical logic behind its use, detailing synthetic strategies that leverage its primary alcohol functionality to create probes for fluorescent imaging, target identification, and bioorthogonal labeling. This document provides researchers, scientists, and drug development professionals with both the theoretical grounding and the practical, field-tested protocols necessary to harness the power of this scaffold.
Section 1: The this compound Scaffold: A Strategic Overview
The utility of this compound in probe development stems from its unique combination of features: a fluorescent quinoline core and a strategically placed, highly versatile hydroxymethyl (-CH₂OH) group. This group serves as the primary chemical handle for elaboration, allowing for the attachment of various functionalities without significantly disrupting the core's favorable electronic and steric properties.
Key Physicochemical & Structural Attributes
The design of any chemical probe begins with an understanding of the core scaffold. The quinoline ring system provides a robust, π-conjugated platform that often imparts useful fluorescence characteristics.[3] The methanol group at the 6-position offers a reactive site for covalent modification, transforming the parent molecule into a bespoke tool for biological investigation.
| Property | Value / Description | Rationale for Probe Design |
| Molecular Formula | C₁₀H₉NO | A compact, heterocyclic aromatic scaffold. |
| Molecular Weight | 159.19 g/mol | Low molecular weight minimizes potential steric hindrance and perturbation of biological systems. |
| Appearance | Off-white to yellow crystalline solid | Standard for small organic molecules. |
| Solubility | Soluble in DMSO, DMF, Methanol | Good solubility in common organic solvents used for synthesis and for preparing stock solutions for biological assays. |
| Key Reactive Handle | C6-Hydroxymethyl group (-CH₂OH) | A primary alcohol that is readily converted into esters, ethers, or transformed into a good leaving group (e.g., halide) for nucleophilic substitution reactions. |
| Intrinsic Fluorescence | Yes (UV Excitation) | The quinoline core itself is fluorescent, which can be modulated or used as a reporter group. Its properties can be tuned by derivatization.[1] |
Strategic Importance in Probe Design
The true power of this compound lies in its modularity. The -CH₂OH group is a synthetic linchpin that enables three primary strategies for probe development, allowing scientists to tailor the final molecule for a specific biological question.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Quinolinylmethanol Synthesis
Welcome to the technical support center for the synthesis of 6-Quinolinylmethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, empowering you to overcome common challenges in your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The two most common and reliable methods for its preparation are:
-
Reduction of Quinoline-6-carbaldehyde: A straightforward and high-yielding method involving the conversion of the aldehyde functional group to a primary alcohol.
-
Grignard Reaction: A versatile method for forming a carbon-carbon bond, which in this case can be adapted to introduce the hydroxymethyl group onto the quinoline scaffold.
This guide will delve into the optimization and troubleshooting of both pathways, providing you with the necessary tools to achieve high yields and purity in your experiments.
Part 1: Reduction of Quinoline-6-carbaldehyde
This is often the preferred method due to its simplicity and generally high yields. The reaction involves the use of a reducing agent to convert the aldehyde group of quinoline-6-carbaldehyde into a primary alcohol.
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
This protocol outlines a standard procedure for the reduction of quinoline-6-carbaldehyde using the mild and selective reducing agent, sodium borohydride.
Materials:
-
Quinoline-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve quinoline-6-carbaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water (5-10 mL) to decompose the excess NaBH₄.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate (20-30 mL) and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Troubleshooting Guide: Reduction of Quinoline-6-carbaldehyde
This section addresses common issues encountered during the reduction of quinoline-6-carbaldehyde.
Q1: My reaction is sluggish or incomplete, what could be the cause?
Answer:
Several factors can contribute to an incomplete reaction. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Sodium borohydride is sensitive to moisture and can decompose over time. Ensure you are using a fresh, dry batch of NaBH₄.[1]
-
Solvent: While methanol and ethanol are common solvents, their protic nature can slowly react with NaBH₄. If the reaction is slow, you might consider using a less reactive solvent system, although this is not typically necessary for this reduction.
-
Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature is usually sufficient. If the reaction is still slow, gentle warming (to 40-50 °C) can be attempted, but be cautious of potential side reactions.
-
Stoichiometry: Ensure you are using a slight excess of NaBH₄ (1.1-1.5 equivalents). An insufficient amount will lead to incomplete conversion.
Q2: I'm observing a low yield of my desired product. What are the likely reasons?
Answer:
Low yields can be frustrating, but are often traceable to specific steps in the procedure.
-
Workup Losses: this compound has some water solubility. During the extraction process, ensure you perform multiple extractions with your organic solvent to maximize recovery from the aqueous layer. Using a brine wash in the final step can also help to reduce the solubility of the product in the aqueous phase.
-
Impure Starting Material: The purity of your starting quinoline-6-carbaldehyde is crucial. Impurities can interfere with the reaction or complicate purification, leading to lower isolated yields.
-
Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or excessive heating could potentially lead to the reduction of the quinoline ring itself, though this is less common under these mild conditions.[1]
-
Decomposition: Although this compound is relatively stable, it can be sensitive to strong acidic or basic conditions. Ensure your workup is performed under neutral or mildly basic conditions.
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the potential side products?
Answer:
The formation of side products can complicate purification. Here are some possibilities:
-
Unreacted Starting Material: If the reaction was incomplete, you will have a mixture of the aldehyde and the alcohol.
-
Borate Esters: During the reaction, borate esters are formed as intermediates. Incomplete hydrolysis during the workup can leave these in your crude product. Ensure you add sufficient water during the quenching step and stir for an adequate amount of time to fully hydrolyze these intermediates.
-
Products from Impurities: Impurities in your starting aldehyde can lead to a variety of side products.
-
Cannizzaro Reaction (under basic conditions): If strong basic conditions are inadvertently introduced before the reduction is complete, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a carboxylic acid and an alcohol. While unlikely with NaBH₄ in alcohol, it's a possibility to consider if unusual workup procedures are used.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent can impact the reaction conditions and selectivity.
| Reducing Agent | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | Mild, selective for aldehydes/ketones, easy to handle.[1] | Less reactive than LiAlH₄, may be slow with sterically hindered aldehydes. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to RT | Very powerful, reduces a wide range of functional groups.[2][3] | Highly reactive with water and protic solvents, requires strictly anhydrous conditions.[2][3] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | RT to elevated temp. | "Green" reagent, high yielding. | Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.[4][5] |
Workflow Diagram: Reduction of Quinoline-6-carbaldehyde
Caption: Workflow for the reduction of quinoline-6-carbaldehyde.
Part 2: Grignard Reaction for this compound Synthesis
Experimental Protocol: Grignard Reaction with 6-Bromoquinoline and Formaldehyde
This protocol describes the formation of a quinolinyl Grignard reagent followed by its reaction with formaldehyde.
Materials:
-
6-Bromoquinoline
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Paraformaldehyde or dry formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk line or glove box for anhydrous conditions
-
Three-neck round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere (nitrogen or argon). Place magnesium turnings (1.5 eq) and a small crystal of iodine in the three-neck flask.
-
Grignard Formation: In the dropping funnel, prepare a solution of 6-bromoquinoline (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction doesn't start, gentle heating or sonication may be required.
-
Addition: Once the reaction has initiated, add the remaining 6-bromoquinoline solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting dry formaldehyde gas through the Grignard solution. Alternatively, a slurry of dry paraformaldehyde in THF can be carefully added.
-
Quenching: After the reaction with formaldehyde is complete (monitor by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Follow steps 7-10 from the reduction protocol to extract, wash, dry, and purify the this compound.
Troubleshooting Guide: Grignard Reaction
The Grignard reaction is notoriously sensitive to reaction conditions. This section will help you navigate common pitfalls.
Q1: My Grignard reaction fails to initiate. What should I do?
Answer:
Initiation is often the most challenging step. Here are several techniques to try:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is rigorously dried, and the solvent is anhydrous. Even trace amounts of water will prevent the reaction from starting.[6]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. You can activate the magnesium by:
-
Adding a small crystal of iodine (as described in the protocol).
-
Adding a few drops of 1,2-dibromoethane.
-
Gently crushing the magnesium turnings with a dry glass rod.
-
-
Concentration: Ensure the initial addition of the halide solution is concentrated enough to create a high local concentration at the magnesium surface.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.
Q2: My reaction gives a low yield of the desired alcohol, and I see a lot of biphenyl byproduct.
Answer:
The formation of biphenyl-type byproducts (in this case, 6,6'-biquinoline) is a common side reaction.
-
Slow Addition: Adding the halide solution too quickly can lead to a high local concentration of the halide, which can react with the already formed Grignard reagent in a Wurtz-type coupling reaction. Ensure a slow, controlled addition.
-
Temperature Control: While some heat may be needed for initiation, the main addition should be controlled to maintain a gentle reflux. Overheating can favor side reactions.
-
Purity of Halide: Ensure your 6-bromoquinoline is pure.
Q3: I am getting a significant amount of the starting 6-bromoquinoline back after workup. Why?
Answer:
This indicates either an incomplete reaction or quenching of the Grignard reagent.
-
Incomplete Grignard Formation: If not all the magnesium reacted, you will have unreacted starting material.
-
Quenching by Water: As mentioned, any moisture will protonate the Grignard reagent, converting it back to quinoline (from 6-quinolinylmagnesium bromide).
-
Acidic Protons: Your starting material or solvent must be free of acidic protons (e.g., alcohols, carboxylic acids). Grignard reagents are strong bases and will be quenched by these.[7]
Logical Relationship Diagram: Grignard Reaction Troubleshooting
Caption: Troubleshooting decision tree for the Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Yield of 6-Quinolinylmethanol Synthesis
Welcome to the technical support center for the synthesis of 6-Quinolinylmethanol. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies to overcome common hurdles in this synthesis. Our focus is on maximizing yield and purity by understanding the underlying chemical principles of the common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to this compound?
There are two primary, highly effective strategies for synthesizing this compound. The choice between them often depends on the availability of starting materials, scale, and laboratory capabilities.
-
Reduction of a Quinoline-6-carbonyl Precursor: This is arguably the most straightforward and common approach. It typically involves the reduction of commercially available methyl quinoline-6-carboxylate or 6-quinolinecarboxaldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for esters, while milder agents like sodium borohydride (NaBH₄) are suitable for aldehydes.[1]
-
Carbon-Carbon Bond Formation via an Organometallic Intermediate: This route builds the molecule from a simpler precursor, typically 6-bromoquinoline. The process involves a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) to form 6-quinolyllithium, which is then quenched with an electrophilic formaldehyde source.[2] This method is powerful but requires stringent anhydrous and inert conditions.
Q2: How do I choose the optimal synthetic route for my project?
Your choice should be guided by several factors:
-
Scale and Safety: The reduction pathway is generally more amenable to larger scales and avoids the use of highly pyrophoric organolithium reagents, making it a safer option for many labs.
-
Starting Material Availability: Methyl quinoline-6-carboxylate and 6-bromoquinoline are both widely available. Your choice may depend on cost and supplier availability.
-
Equipment: The organometallic route requires glassware that can be effectively flame-dried and maintained under a positive pressure of an inert gas (Nitrogen or Argon). Standard laboratory glassware is sufficient for the reduction route.
-
Tolerance of Functional Groups: If you are synthesizing a more complex derivative, the milder conditions of a borohydride reduction (if starting from the aldehyde) may be more compatible with other sensitive functional groups compared to LiAlH₄ or organolithiums.
Q3: What are the best analytical techniques to monitor the reaction's progress?
Effectively monitoring the reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. A suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes) can effectively separate the nonpolar starting material (like the ester or bromoquinoline) from the more polar alcohol product. The reaction is complete when the starting material spot is no longer visible.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when precise conversion data is needed, LC-MS provides excellent resolution and confirms the mass of the product and any byproducts, aiding in their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of key starting material signals (e.g., the aldehyde proton at ~10 ppm or the ester's methyl protons at ~4 ppm) and the appearance of the product's benzylic CH₂ signal (typically around 4.8 ppm).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, categorized by the synthetic route.
Scenario 1: Synthesis via Reduction of Methyl Quinoline-6-carboxylate
This route is robust, but yield can be compromised by incomplete reactions, side reactions, or product loss during workup.
Problem 1.1: Low or No Conversion of Starting Ester
-
Potential Cause A: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is extremely reactive with atmospheric moisture. If it has been improperly stored or handled, its activity will be severely diminished.
-
Solution: Use a fresh bottle of LiAlH₄ or a previously opened bottle that has been stored in a desiccator under an inert atmosphere. When weighing and transferring the reagent, do so quickly to minimize exposure to air.
-
-
Potential Cause B: Insufficient Stoichiometry or Temperature. An insufficient amount of reducing agent will lead to an incomplete reaction. LiAlH₄ reductions are also typically performed at 0 °C initially and then allowed to warm or are gently refluxed to ensure completion.
-
Solution: Ensure at least 1.5-2.0 equivalents of LiAlH₄ are used relative to the ester. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux in THF, monitoring by TLC until the starting material is consumed.
-
Problem 1.2: Significant Byproduct Formation Detected by MS/NMR
-
Potential Cause: Over-reduction of the Quinoline Ring. While less common with LiAlH₄ under standard conditions, prolonged heating or excessive reducing agent can lead to the partial or full reduction of the quinoline heterocyclic ring system, resulting in tetrahydroquinoline derivatives.[5]
-
Solution: Avoid excessive heating or prolonged reaction times after the starting material has been consumed (as determined by TLC). Stick to the minimum necessary amount of LiAlH₄. If over-reduction is a persistent issue, consider an alternative reducing agent like diisobutylaluminium hydride (DIBAL-H), which can be more selective.
-
Problem 1.3: Low Isolated Yield After a Successful Reaction (Confirmed by TLC/LC-MS)
-
Potential Cause: Product Loss During Workup. The standard Fieser workup for quenching LiAlH₄ reactions generates aluminum salts. If not performed correctly, the desired alcohol product can become trapped in the gelatinous aluminum hydroxide precipitate, leading to significant loss.
-
Solution: Employ a careful and patient workup procedure. After quenching the reaction, add a drying agent like anhydrous sodium or magnesium sulfate and stir vigorously for an extended period (1-2 hours or overnight). This helps to produce a granular, easily filterable solid. Thoroughly wash the filtered solid with a generous amount of a polar organic solvent (e.g., Ethyl Acetate or THF) to recover any adsorbed product.
-
Scenario 2: Synthesis via Lithiation of 6-Bromoquinoline
This route offers an elegant C-C bond formation but is highly sensitive to reaction conditions.
Problem 2.1: Reaction Fails to Initiate (No Exotherm, Starting Material Recovered)
-
Potential Cause A: Wet Glassware or Solvents. Organolithium reagents are potent bases and will be instantly quenched by trace amounts of water or other protic sources.[6]
-
Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. Anhydrous solvents (typically THF for this reaction) from a solvent purification system or a fresh, sealed bottle should be used.
-
-
Potential Cause B: Incorrect Temperature for Halogen-Metal Exchange. The exchange between the bromine on the quinoline ring and n-butyllithium is extremely fast and exothermic, and must be performed at very low temperatures to prevent side reactions.
-
Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. Add the n-BuLi solution dropwise to the solution of 6-bromoquinoline in anhydrous THF to control the exotherm.
-
Problem 2.2: Low Yield of this compound After Formaldehyde Quench
-
Potential Cause: Inefficient Formaldehyde Source. Formaldehyde is a gas, and its common solid source, paraformaldehyde, must be thermally depolymerized to react. This process can be inefficient and lead to low yields.
-
Solution: Before use, dry the paraformaldehyde under vacuum. To facilitate depolymerization, heat the paraformaldehyde in a separate flask and pass the resulting formaldehyde gas through the reaction solution at -78 °C via a cannula. Alternatively, add the dried paraformaldehyde powder directly to the cold organolithium solution and allow the mixture to warm slowly to room temperature overnight.
-
Problem 2.3: Formation of 6,6'-Biquinoline as a Major Byproduct
-
Potential Cause: Coupling Side Reaction. The generated 6-quinolyllithium can act as a nucleophile and attack the starting 6-bromoquinoline, leading to a coupling byproduct. This is more likely if the temperature is not kept sufficiently low or if the n-BuLi is added too quickly.
-
Solution: Ensure strict temperature control at -78 °C. Use a syringe pump for the slow, controlled addition of n-BuLi to maintain a low instantaneous concentration of the organolithium reagent, favoring the halogen-metal exchange over the coupling reaction.
-
Quantitative Data & Protocols
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Suitable Substrate(s) | Typical Conditions | Pros | Cons |
| LiAlH₄ | Ester, Carboxylic Acid, Aldehyde | THF, 0 °C to Reflux | Highly reactive, high yield | Moisture sensitive, can over-reduce, tricky workup |
| NaBH₄ | Aldehyde, Ketone | Methanol or Ethanol, RT | Mild, safe, easy workup | Not strong enough to reduce esters or acids |
| DIBAL-H | Ester, Aldehyde | Toluene or THF, -78 °C | High selectivity, can stop at aldehyde from ester | Pyrophoric, requires low temperatures |
Experimental Protocol 1: Reduction of Methyl Quinoline-6-carboxylate
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add Lithium Aluminum Hydride (1.5 equiv.) portion-wise to the cold THF with stirring.
-
Substrate Addition: Dissolve Methyl Quinoline-6-carboxylate (1.0 equiv.) in anhydrous THF (15 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: A white, granular precipitate should form. Add anhydrous MgSO₄ and stir vigorously for 1 hour. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Diagram 2: LiAlH₄ Reaction Workup and Isolation
Caption: Workflow for quenching and isolating the product.
References
Common side reactions in the synthesis of 6-Quinolinylmethanol
Welcome to the technical support guide for the synthesis of 6-quinolinylmethanol. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies needed to optimize your reaction outcomes, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods involve the reduction of a quinoline precursor with a carbonyl group at the 6-position. The two primary starting materials for this are 6-quinolinecarboxaldehyde and 6-quinolinecarboxylic acid (or its esters). The choice of route often depends on the commercial availability and cost of the starting material and the desired scale of the reaction.
Q2: My final product is a persistent yellow or brown color, even after chromatography. What is the likely cause?
Aged quinoline-based compounds, especially when exposed to light and air, can develop a yellow or brown hue.[1] If you are starting with aged 6-quinolinecarboxaldehyde, this color can carry through the synthesis. Additionally, minor impurities from over-reduction or incomplete reaction can sometimes be colored. Ensure you are using fresh or purified starting materials and that the final product is stored under an inert atmosphere and protected from light.
Q3: I am observing a significant amount of a dimeric or polymeric byproduct. What reaction is responsible?
This is often indicative of a Cannizzaro reaction, especially if you are starting from 6-quinolinecarboxaldehyde and using strong basic conditions.[2][3][4] This reaction causes the disproportionation of the aldehyde into the desired alcohol and a carboxylic acid, which can then potentially lead to further side reactions. See Troubleshooting Guide 1 for a detailed explanation and mitigation strategies.
Q4: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to reduce 6-quinolinecarboxylic acid?
No, this is not a viable substitution. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters.[5][6] For this transformation, the more potent Lithium Aluminum Hydride (LiAlH₄) is required. Attempting the reaction with NaBH₄ will likely result in the recovery of unreacted starting material.
Troubleshooting Guide 1: Reduction of 6-Quinolinecarboxaldehyde
This is arguably the most common route due to the commercial availability of 6-quinolinecarboxaldehyde.[7][8] While straightforward, it is prone to specific side reactions that can impact yield and purity.
Problem 1.1: Formation of 6-Quinolinecarboxylic Acid Impurity
-
Symptom: You observe a significant byproduct with a different polarity from your desired alcohol, often less mobile on normal-phase silica gel. Post-workup, you may have difficulty separating this impurity.
-
Probable Cause: The Cannizzaro Reaction. 6-Quinolinecarboxaldehyde lacks α-hydrogens, making it susceptible to base-induced disproportionation.[2][3][9] In this redox reaction, two molecules of the aldehyde react in the presence of a strong base. One molecule is reduced to the desired this compound, while the other is oxidized to 6-quinolinecarboxylic acid.[2][4][10] This is particularly problematic if your reduction conditions are basic or if the workup involves a strong base.
-
Recommended Solution:
-
pH Control: Avoid strongly basic conditions. If possible, perform the reduction under neutral or slightly acidic conditions.
-
Choice of Reducing Agent: Use a neutral reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This is typically sufficient for aldehyde reduction and avoids the need for a strong base.
-
Workup Procedure: During the aqueous workup, carefully neutralize the reaction mixture. Avoid making the solution strongly basic for extended periods.
-
Protocol: Optimized Reduction of 6-Quinolinecarboxaldehyde
-
Dissolve 6-quinolinecarboxaldehyde (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH to ~7 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Reduction of 6-Quinolinecarboxylic Acid (or Esters)
This route is an excellent alternative, particularly if the carboxylic acid is more readily available. However, it requires a more powerful and less selective reducing agent.
Problem 2.1: Over-reduction of the Quinoline Ring
-
Symptom: Your product yield is low, and you observe byproducts that are more saturated, identified by NMR or mass spectrometry as tetrahydroquinoline derivatives.
-
Probable Cause: Lithium Aluminum Hydride (LiAlH₄) is a very strong reducing agent capable of reducing not only the carboxylic acid but also the aromatic quinoline ring itself, especially at elevated temperatures or with prolonged reaction times.[11][12][13] The heteroaromatic quinoline system can be susceptible to partial or full reduction to its tetrahydroquinoline form.[1]
-
Recommended Solution:
-
Strict Temperature Control: The reduction of carboxylic acids with LiAlH₄ is highly exothermic.[14] It is critical to maintain a low temperature (typically 0 °C) during the addition of the substrate to the LiAlH₄ slurry.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup.
-
Reverse Addition: In some cases, adding the LiAlH₄ solution slowly to a solution of the carboxylic acid at a controlled temperature can provide better control over the reaction exotherm and minimize side reactions.
-
Diagram: Competing Reduction Pathways
Caption: Desired reduction vs. over-reduction side reaction.
Protocol: Controlled Reduction of 6-Quinolinecarboxylic Acid
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the LiAlH₄ slurry to 0 °C using an ice bath.
-
Dissolve 6-quinolinecarboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via an addition funnel, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, perform a Fieser workup: cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Summary of Reagent Selection
| Reagent | Starting Material | Target Functional Group | Common Side Products | Key Considerations |
| Sodium Borohydride (NaBH₄) | 6-Quinolinecarboxaldehyde | Aldehyde | Minimal; possibly unreacted starting material. | Mild, safe, and selective for aldehydes/ketones.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | 6-Quinolinecarboxaldehyde | Aldehyde | Over-reduction of quinoline ring. | Too reactive for this transformation; offers no advantage over NaBH₄.[11] |
| Lithium Aluminum Hydride (LiAlH₄) | 6-Quinolinecarboxylic Acid / Ester | Carboxylic Acid / Ester | Over-reduction of quinoline ring. | Strong reductant; requires anhydrous conditions and strict temperature control.[6][15] |
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. 6-Quinolinecarbaldehyde | C10H7NO | CID 765653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Iodine catalyzed reduction of quinolines under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. 2. LiAlH4 | PPT [slideshare.net]
Technical Support Center: Troubleshooting Low Yield in the Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their quinoline synthesis experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this versatile reaction and optimize your synthetic outcomes.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a powerful and widely used method for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a vast number of pharmacologically active compounds.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3] While straightforward in principle, the reaction can be sensitive to a variety of factors that may lead to diminished yields. This guide will provide a systematic approach to identifying and resolving these common issues.
Troubleshooting Guide: Addressing Low Yields
Low yields in the Friedländer synthesis can be attributed to a number of factors, from suboptimal reaction conditions to inherent substrate limitations. The following section addresses the most common problems in a question-and-answer format, providing both the underlying rationale and actionable solutions.
Question 1: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to a low or nonexistent yield in the Friedländer synthesis. These can be broadly categorized into issues with reaction conditions, catalyst efficacy, substrate reactivity, and side reactions.
Primary Causes and Solutions:
-
Inappropriate Catalyst Selection: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates being used.[4] An incompatible catalyst may fail to promote the reaction or may even encourage the formation of side products.
-
Suboptimal Reaction Temperature: The Friedländer synthesis often requires heating to proceed at an appreciable rate. However, excessive temperatures can lead to the decomposition of starting materials or the desired product.[2] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.
-
Poor Substrate Reactivity: The electronic and steric properties of your reactants can significantly impact the reaction's success. Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. Steric hindrance on either reactant can also impede the reaction.[5]
-
Prevalence of Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[2] This competing reaction consumes the ketone, reducing the amount available to react with the 2-aminoaryl carbonyl compound.
Question 2: How do I select the optimal catalyst for my specific substrates?
The choice between an acid or base catalyst, and the specific catalyst within each class, is a crucial first step in optimizing your reaction.
Catalyst Selection Strategy:
-
Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and ytterbium triflate (Yb(OTf)₃).[6][7] Acid catalysis is often more effective than base catalysis for this reaction.[8]
-
Base Catalysts: Typically used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2]
-
Modern Catalytic Systems: Recent advancements have introduced a variety of highly efficient catalysts that can operate under milder conditions. These include ionic liquids, solid-supported catalysts, and nanocatalysts, which can also offer benefits in terms of reusability and simplified workup.[9][10]
Workflow for Catalyst Screening:
Caption: A logical workflow for selecting and optimizing a catalyst for the Friedländer synthesis.
Question 3: How can I optimize the reaction temperature and time?
Systematic optimization of temperature and reaction time is key to maximizing yield while minimizing byproduct formation.
Optimization Protocol:
-
Initial Temperature: Start with a moderate temperature, for example, 80 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Temperature Adjustment: If the reaction is slow, incrementally increase the temperature by 10-20 °C and continue to monitor. If you observe product decomposition (e.g., charring or the appearance of multiple spots on TLC), reduce the temperature.
-
Reaction Time: Continue the reaction until TLC analysis shows the consumption of the limiting reagent.
-
Microwave Irradiation: For rapid optimization, consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times (often to a few minutes) and, in many cases, improve yields.[8] A reaction that takes several days under conventional heating might be completed in minutes at 160°C with microwave irradiation.[8][11]
Table 1: Effect of Temperature and Time on Friedländer Synthesis Yield (Illustrative)
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 60 | 24 | 25 | Incomplete reaction |
| 2 | 80 | 12 | 65 | Good conversion |
| 3 | 100 | 6 | 85 | Optimal |
| 4 | 120 | 4 | 70 | Some product degradation observed |
| 5 (Microwave) | 160 | 0.08 (5 min) | 90 | Rapid and high-yielding[8] |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates and catalyst used.
Question 4: I am using an unsymmetrical ketone and getting a mixture of products. How can I improve regioselectivity?
The use of unsymmetrical ketones can lead to the formation of two regioisomeric quinoline products, which can be difficult to separate and will lower the yield of the desired isomer.[12]
Strategies for Controlling Regioselectivity:
-
Amine Catalysis: Certain amine catalysts, such as pyrrolidine, can direct the condensation to one side of the ketone, favoring the formation of the 2-substituted quinoline.[12]
-
Use of Directing Groups: The introduction of a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, leading to the formation of a single product.[2]
-
Ionic Liquids: Specific ionic liquids have been shown to promote the regiospecific synthesis of quinolines.[12]
Caption: Factors influencing regioselectivity in the Friedländer synthesis with unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
A1: There are two plausible reaction mechanisms. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. The second mechanism proposes the initial formation of a Schiff base between the 2-aminoaryl carbonyl compound and the other reactant, followed by an intramolecular aldol-type reaction and subsequent elimination of water.[6]
Q2: Can I run the Friedländer synthesis under solvent-free conditions?
A2: Yes, many modern protocols for the Friedländer synthesis have been developed to run under solvent-free conditions, often with the use of solid-supported catalysts or ionic liquids.[2][13] These methods can be more environmentally friendly and can simplify product purification.
Q3: My starting materials are not very soluble in common solvents. What should I do?
A3: If solubility is an issue, consider using a higher boiling point solvent that can better dissolve your starting materials. Alternatively, solvent-free conditions, as mentioned above, may be a good option. In some cases, a co-solvent system may also improve solubility.
Q4: How do I purify my crude quinoline product?
A4: The most common methods for purifying quinoline derivatives are column chromatography on silica gel and recrystallization for solid products. The choice of solvent for recrystallization or the eluent for column chromatography will depend on the polarity of your specific product.[14]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Friedländer Synthesis
-
To a series of small reaction vials, add the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene-containing compound (1.2 mmol).
-
To each vial, add a different catalyst (e.g., p-TsOH, ZnCl₂, KOH) at a loading of 10 mol%.
-
Add the chosen solvent (e.g., ethanol, toluene, or run solvent-free) to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of each reaction by TLC at regular intervals.
-
After a set time, or upon completion, cool the reactions to room temperature.
-
Work up each reaction mixture appropriately (e.g., dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate).
-
Analyze the crude yield of each reaction to identify the most effective catalyst.
Protocol 2: Microwave-Assisted Friedländer Synthesis
-
In a microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the cyclic ketone (2.0 mmol), and neat acetic acid (2 mL).[15]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5-10 minutes.[15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. researchgate.net [researchgate.net]
Controlling exothermic reactions in Skraup synthesis of quinolines
Technical Support Center: Skraup Synthesis of Quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful, yet challenging, reaction. The Skraup synthesis is a classic method for preparing the quinoline scaffold, a core structure in many pharmacologically active compounds.[1] However, its notoriously exothermic and often violent nature requires careful control and a deep understanding of the reaction's mechanics to ensure safety, reproducibility, and high yields.[2][3][4][5]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the Skraup synthesis so exothermic and potentially violent?
A1: The Skraup synthesis involves a series of reactions, several of which contribute to its overall exothermicity. The process begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][6][7][8][9] This step is followed by a conjugate addition of an aromatic amine (like aniline), cyclization, and finally, oxidation to form the quinoline ring system.[1][2][8]
The primary sources of the vigorous exotherm are:
-
Dehydration of Glycerol: The reaction of concentrated sulfuric acid with glycerol is itself a highly exothermic process.
-
Oxidation Step: The final step, the oxidation of the 1,2-dihydroquinoline intermediate, is the main contributor to the reaction's violent potential.[2][8] When nitrobenzene is used as the oxidizing agent, this redox reaction releases a significant amount of thermal energy.[2][8] Without proper control, this heat can cause the reaction rate to accelerate uncontrollably, leading to a dangerous runaway reaction.[10][11]
Q2: What are the primary risks associated with an uncontrolled Skraup reaction?
A2: The principal difficulty in the Skraup synthesis has always been the violence with which the reaction can occur.[3] An uncontrolled reaction can get beyond control, leading to several significant hazards:
-
Runaway Reaction: The most severe risk is a runaway thermal event, where the reaction rate increases exponentially with temperature. This can cause the contents of the flask to be forcefully ejected through the condenser.[3][11]
-
Splattering of Corrosive Materials: The reaction mixture contains concentrated sulfuric acid, which can cause severe chemical burns. A violent reaction can splatter this corrosive material out of the apparatus.
-
Pressure Buildup: Rapid evolution of gases in a sealed or improperly vented system can lead to a dangerous buildup of pressure, potentially causing the glassware to fracture or explode.
-
Release of Toxic Vapors: The reactants, including aniline and nitrobenzene, are toxic. An uncontrolled reaction can release these chemicals as vapors into the laboratory environment.
Q3: What is the purpose of adding ferrous sulfate (FeSO₄) or boric acid to the reaction?
A3: Ferrous sulfate and boric acid are added as "moderators" to make the reaction less violent and more controllable.[2][12][13]
-
Ferrous Sulfate (FeSO₄): This is the most common moderator.[4][5][12] It is believed to function as an oxygen carrier, extending the oxidation step over a longer period.[3][10] This prevents the sudden, rapid release of energy that characterizes an uncontrolled reaction, allowing for the use of larger quantities of materials more safely.[3]
-
Boric Acid (H₃BO₃): Boric acid can also be used to control the reaction.[2][12][13] It can esterify with glycerol, forming a glycerol-borate ester. This complex then decomposes at a controlled rate to release acrolein, effectively slowing down the initial steps of the reaction and preventing a surge in the concentration of the reactive acrolein intermediate.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: The reaction is proceeding too violently and is difficult to control.
Question: My reaction mixture started boiling vigorously immediately after I finished adding the sulfuric acid, even without external heating. How can I prevent this?
Root Cause Analysis: This indicates that the initial exotherm was not adequately managed. The heat generated from mixing the sulfuric acid with the glycerol and aniline was sufficient to initiate the subsequent exothermic steps at an unsafe rate.
Solution & Protocol:
-
Controlled Reagent Addition: The order of addition is critical. The recommended sequence is aniline, the moderator (ferrous sulfate), glycerol, and then slowly adding the concentrated sulfuric acid.[10] Adding the acid before the ferrous sulfate can cause the reaction to start immediately and violently.[3]
-
Pre-Cooling: Before adding the sulfuric acid, cool the initial mixture of aniline, glycerol, and ferrous sulfate in an ice-water bath.[9][13]
-
Slow Acid Addition: Add the concentrated sulfuric acid dropwise via an addition funnel over an extended period (e.g., 30-45 minutes for a larger scale reaction).[14] Continuous and efficient stirring is crucial during this step to dissipate heat.[12]
-
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the flask. The rate of acid addition should be adjusted to keep the temperature within a safe range (e.g., preventing it from rising uncontrollably).[15]
-
Remove External Heat: Once the reaction is initiated by gentle heating, the external heat source should be removed. The reaction's own exotherm should be sufficient to maintain reflux for a period (e.g., 30-60 minutes).[1][10] Only reapply heat after this initial vigorous phase has subsided.[10]
Issue 2: Significant tar formation and charring are observed, leading to a low yield.
Question: My final product is a black, tarry mess, and after workup, the yield of my desired quinoline is very low. What causes this and how can I fix it?
Root Cause Analysis: Tar formation is a common side reaction in Skraup synthesis, often resulting from the harsh acidic conditions and high temperatures which cause polymerization of acrolein and other intermediates.[12][16]
Solution & Protocol:
-
Use a Moderator: As mentioned, moderators like ferrous sulfate or boric acid are essential not only for safety but also for minimizing charring by controlling the reaction rate.[12]
-
Optimize Temperature Control: Avoid localized overheating. After the initial exotherm, maintain the reaction at a gentle, controlled reflux. Excessively high temperatures will favor polymerization and decomposition pathways.[12][16]
-
Ensure Efficient Stirring: Vigorous and efficient stirring (preferably with a mechanical stirrer for larger volumes) is critical.[9] This helps to maintain a homogenous temperature throughout the reaction mixture and prevents localized "hot spots" where charring can initiate.
-
Purification: Do not be discouraged by a tarry crude product, as this is typical.[12] The most effective method for isolating the quinoline product from the non-volatile tar is steam distillation from the basified reaction mixture.[10][12][13]
Issue 3: The reaction fails to initiate or stalls, resulting in poor conversion.
Question: I've mixed all my reagents and have been heating for an hour, but the reaction doesn't seem to have started, or it started weakly and then stopped.
Root Cause Analysis: Failure to initiate can be due to insufficient heating, the presence of water in the reagents, or the deactivating effects of certain substituents on the aniline starting material.
Solution & Protocol:
-
Anhydrous Reagents: The dehydration of glycerol is a key step. Using glycerol with a high water content can impede this process and lower the yield. "Dynamite" grade glycerol (<0.5% water) is recommended over U.S.P. grade (5% water).[3]
-
Sufficient Heating: Gentle heating is required to initiate the reaction.[1][10] Once the initial exotherm subsides, a prolonged period of heating under reflux (e.g., 3-5 hours) is often necessary to drive the reaction to completion.[10][11]
-
Substituent Effects: Be aware of the electronics of your aniline. Strong electron-withdrawing groups (like -NO₂) can deactivate the aromatic ring, making the cyclization step more difficult and requiring harsher conditions or resulting in lower yields.[16][17] Conversely, electron-donating groups generally favor the reaction.[10]
Data & Workflow Visualization
Key Parameter Summary
| Parameter | Recommendation | Rationale & Citation |
| Order of Addition | 1. Aniline 2. Moderator (FeSO₄) 3. Glycerol 4. H₂SO₄ | Adding acid last prevents premature, uncontrolled reaction initiation.[3][10] |
| H₂SO₄ Addition | Slow, dropwise addition with efficient cooling (ice bath). | Manages the strong exotherm from acid mixing and dilution.[1][9][12] |
| Moderator | Ferrous Sulfate (FeSO₄·7H₂O) or Boric Acid (H₃BO₃). | Controls the rate of the highly exothermic oxidation step, preventing violence and charring.[2][3][4][13] |
| Heating Profile | Gentle initial heating to start; remove heat during main exotherm; reflux for 3+ hours post-exotherm. | Prevents runaway reaction and ensures the reaction goes to completion.[1][10][16] |
| Stirring | Vigorous, constant mechanical stirring. | Ensures even heat distribution and prevents localized overheating and tar formation.[9][12] |
| Purification | Steam distillation of the basified crude mixture. | Effectively separates the volatile quinoline product from non-volatile tars and inorganic salts.[10][12][13] |
Process Flow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup_reaction [chemeurope.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. iipseries.org [iipseries.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Minimizing tar formation in Doebner-von Miller quinoline synthesis
Welcome to the technical support guide for the Doebner-von Miller quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of this classic yet challenging reaction. Our focus is to provide actionable, in-depth solutions to the most common issue plaguing this synthesis: the formation of intractable tar and polymeric byproducts.
This guide is structured to move from general questions to specific troubleshooting scenarios, culminating in an optimized experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the Doebner-von Miller reaction, and why does it form?
A: Tar formation is the most prevalent side reaction and the primary reason for low yields.[1] The "tar" is a complex, often intractable mixture of high-molecular-weight polymers. It arises principally from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the harsh, high-temperature reaction conditions.[1][2][3] Strong Brønsted acids, necessary for the main reaction, are highly effective at initiating this polymerization pathway, creating a direct competition with the desired quinoline synthesis.
Q2: Are strong acids like concentrated sulfuric or hydrochloric acid always necessary?
A: While the reaction is acid-catalyzed, the use of extremely harsh Brønsted acids often exacerbates tar formation.[1] Modern protocols have demonstrated that various Lewis acids (e.g., zinc chloride, tin tetrachloride, scandium triflate) or even milder catalysts like iodine can effectively promote the cyclization.[2][4] The choice of catalyst represents a critical optimization parameter; the goal is to find an acid that is sufficiently active to catalyze the quinoline formation but mild enough to suppress rampant polymerization of the carbonyl reactant.[1][2]
Q3: Is an oxidizing agent a strict requirement for this reaction?
A: Not always, but it is highly recommended to ensure the final aromatization step. The reaction mechanism proceeds through a 1,2-dihydroquinoline intermediate, which must be oxidized to form the stable, aromatic quinoline ring.[5] In some cases, a Schiff base intermediate can act as an internal hydrogen acceptor (an oxidant), but this is often inefficient.[6][7] The inclusion of a dedicated oxidizing agent, such as nitrobenzene or arsenic acid, typically ensures a more complete and higher-yielding conversion to the final product.[5][8]
Q4: How critical is temperature control?
A: Temperature control is paramount. The Doebner-von Miller reaction is often highly exothermic, especially during the initial stages.[5][9] Uncontrolled temperature spikes dramatically accelerate the polymerization side reactions, leading to rapid tar formation and potentially a runaway reaction.[2][9][10] The optimal approach is to heat the mixture gently to initiate the reaction and then provide cooling if necessary to maintain a steady, controlled reflux.[9]
Troubleshooting Guide: From Tar to Product
This section addresses specific experimental failures and provides a logical, step-by-step path to resolution.
Problem 1: My reaction mixture turned into a thick, dark, intractable solid immediately after adding all the reagents and heating.
-
Primary Suspect: Runaway polymerization of the α,β-unsaturated carbonyl compound. This occurs when the concentration of the carbonyl substrate is too high in the presence of a strong acid catalyst and elevated temperature.[1][2]
-
Causality: The direct mixing of all components creates ideal conditions for polymerization to outcompete the desired conjugate addition of the aniline. The rapid, uncontrolled exotherm drives this side reaction almost exclusively.
-
Solutions & Rationale:
-
Slow, Controlled Addition: The most effective strategy is to add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[1][2] This keeps the instantaneous concentration of the polymerizable species low, favoring the reaction with the aniline.
-
Utilize a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in the aqueous acidic phase can dramatically reduce polymerization.[1][3] The reaction occurs at the interface or relies on the partitioning of the aniline into the organic layer, effectively controlling the reaction rate.
-
Problem 2: My yield is consistently low (<30%), and the crude product is a dark oil that requires extensive purification.
-
Primary Suspects: Incomplete reaction, inefficient oxidation, or suboptimal catalyst choice.
-
Causality: While you may have avoided catastrophic tarring, suboptimal conditions can still favor byproduct formation or leave the reaction incomplete. The dark color often indicates the presence of oligomers and other colored impurities.
-
Solutions & Rationale:
-
Catalyst Optimization: If using a strong Brønsted acid, consider switching to a Lewis acid like ZnCl₂ or a milder option like iodine.[4][11] Lewis acids can coordinate to the carbonyl oxygen, activating it for nucleophilic attack without being as aggressive in promoting polymerization.
-
Ensure Complete Oxidation: If you are not using an external oxidant, your product may be contaminated with dihydroquinoline.[1] Monitor the reaction by TLC to confirm the disappearance of this intermediate. If it persists, consider adding an oxidant like nitrobenzene or post-reaction oxidation with MnO₂.
-
Increase Reaction Time/Temperature (Cautiously): If the reaction is simply sluggish, a modest increase in temperature or prolonged reflux may be necessary.[2] However, this must be balanced against the risk of increased tar formation. Monitor progress closely.
-
Problem 3: The reaction works, but purification is a nightmare. How can I effectively separate my product from the tar?
-
Primary Suspect: The non-volatile, polymeric nature of the tarry byproducts.
-
Causality: The tar is a complex mixture with physical properties very different from the desired quinoline product.
-
Solutions & Rationale:
-
Steam Distillation: This is the classic and often most effective method for purifying volatile quinolines.[9][10] After basifying the reaction mixture to liberate the free quinoline base, steam is passed through the flask. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind. The quinoline is then recovered from the distillate by extraction.
-
Acid-Base Extraction: After the reaction, dilute the mixture with water and basify (e.g., with NaOH) to pH > 10. Extract with an organic solvent like toluene or dichloromethane. The basic quinoline will move to the organic layer, while acidic and some polymeric materials may remain in the aqueous layer. Wash the organic layer with brine, dry, and concentrate. This crude material can then be further purified by column chromatography or distillation.
-
Visualizing the Reaction: Desired Pathway vs. Tar Formation
The following diagram illustrates the key mechanistic decision point. The desired pathway involves the 1,4-conjugate addition of aniline to the activated carbonyl. The competing and highly problematic pathway is the acid-catalyzed polymerization of the carbonyl species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Alternative Greener Synthesis Routes for 6-Quinolinylmethanol
Welcome to the technical support center dedicated to the greener synthesis of 6-Quinolinylmethanol. This guide is designed for researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives to traditional synthetic methods. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work. Our focus is on providing practical, field-proven insights to help you navigate the challenges of developing environmentally benign synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for seeking alternative, greener synthesis routes for this compound?
A1: The primary drivers for developing greener synthetic routes for this compound, a key pharmaceutical intermediate, are multifaceted.[1][2] Traditional methods for the reduction of the precursor, 6-quinolinecarboxaldehyde, often rely on harsh reducing agents like sodium borohydride or lithium aluminum hydride. These reagents present significant drawbacks, including the generation of stoichiometric amounts of inorganic waste, handling hazards, and often require anhydrous organic solvents. Greener alternatives aim to mitigate these issues by focusing on principles such as atom economy, use of renewable resources, and reduction of hazardous waste. Key motivations include:
-
Environmental Impact: Minimizing the use and generation of hazardous substances.[2]
-
Safety: Avoiding pyrophoric and highly reactive reagents.
-
Process Efficiency: Developing catalytic methods that are more efficient and require milder reaction conditions.
-
Cost-Effectiveness: Utilizing cheaper, more abundant catalysts and reducing waste disposal costs.
-
Regulatory Compliance: Adhering to increasingly stringent environmental regulations in the pharmaceutical industry.
Q2: What are the most promising greener strategies for the synthesis of this compound?
A2: Several innovative and greener strategies are emerging for the reduction of aromatic aldehydes like 6-quinolinecarboxaldehyde to the corresponding alcohol, this compound. The most promising approaches include:
-
Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (e.g., cobalt, ruthenium) to effect the reduction.[3][4] CTH avoids the need for high-pressure gaseous hydrogen and often proceeds under mild conditions.
-
Photocatalytic Reduction: Visible-light photocatalysis offers a highly sustainable approach, using light as the energy source to drive the reduction.[5][6][7] These systems typically employ a photocatalyst, a sacrificial electron donor, and a co-catalyst to generate a reducing agent in situ.
-
Biocatalytic Reduction (Enzymatic Reduction): The use of whole-cell biocatalysts or isolated enzymes (e.g., from E. coli) provides a highly selective and environmentally benign method for aldehyde reduction.[8][9] These reactions are typically run in aqueous media under mild temperature and pH conditions.
Q3: Are there any known green methods starting from quinoline-6-carboxylic acid?
A3: While the direct reduction of 6-quinolinecarboxaldehyde is a more direct route, greener methods for the reduction of carboxylic acids to alcohols are also being developed. These are generally more challenging than aldehyde reductions. Some emerging strategies that could potentially be adapted for quinoline-6-carboxylic acid include:
-
Catalytic Hydrosilylation: This involves the use of a silane reducing agent in the presence of a catalyst (e.g., iron, copper). While greener than metal hydrides, the atom economy can be a drawback.
-
Biocatalytic Reduction: Certain enzymes are capable of reducing carboxylic acids to alcohols, although this is less common than aldehyde reduction.
For practical purposes, the synthesis of this compound is more commonly and efficiently achieved through the reduction of the corresponding aldehyde.
Troubleshooting Guides
This section addresses specific issues you may encounter during the greener synthesis of this compound.
Issue 1: Low Yield or Incomplete Conversion
Q: My catalytic transfer hydrogenation of 6-quinolinecarboxaldehyde is giving a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields in catalytic transfer hydrogenation are a common issue. Here’s a systematic approach to troubleshooting:
Troubleshooting Workflow for Low Yield in CTH
Caption: Troubleshooting workflow for low CTH yield.
Detailed Explanations:
-
Catalyst Activity: The catalyst is the heart of the reaction. Ensure you are using the correct catalyst loading and that it has not been deactivated by exposure to air or impurities. The quinoline nitrogen itself can sometimes coordinate to the metal center and inhibit catalysis.
-
Hydrogen Donor: The efficiency of hydrogen transfer is crucial. Ensure you are using a sufficient excess of the hydrogen donor and that it is of high purity.
-
Reaction Conditions: Temperature and reaction time are critical parameters. A systematic optimization of these conditions is often necessary.
-
Substrate Purity: Impurities in the starting 6-quinolinecarboxaldehyde can poison the catalyst. Purification of the starting material may be required.
Issue 2: Formation of Side Products
Q: I am observing the formation of an unknown impurity in my photocatalytic reduction of 6-quinolinecarboxaldehyde. What are the likely side reactions?
A: Photocatalytic reductions can sometimes lead to side products. Here are some possibilities and how to address them:
| Potential Side Product | Plausible Cause | Troubleshooting Strategy |
| Pinacol coupling product (diol) | Over-reduction or radical-radical coupling. | Decrease the intensity of the light source. Lower the concentration of the substrate. |
| Over-reduction to 6-methylquinoline | Prolonged reaction time or overly active catalyst. | Monitor the reaction closely by TLC/GC-MS and stop it upon full conversion of the aldehyde. Screen different photocatalysts or co-catalysts. |
| Degradation of the quinoline ring | Harsh reaction conditions or use of a non-selective photocatalyst. | Use a longer wavelength light source (e.g., blue or green light). Ensure the reaction is performed under an inert atmosphere. |
Issue 3: Difficult Purification
Q: My crude this compound is difficult to purify. What are some effective purification strategies?
A: Purification of quinoline derivatives can be challenging due to their basicity and potential for coordination to silica gel.
Purification Troubleshooting Logic
Caption: Decision tree for purification issues.
-
Column Chromatography: If you observe streaking or decomposition on a silica gel column, it is likely due to the basicity of the quinoline nitrogen. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this. Alternatively, using a more inert stationary phase like alumina can be beneficial.
-
Crystallization: If the product fails to crystallize, consider converting it to a salt (e.g., hydrochloride salt), which often has a higher propensity to crystallize. A systematic screening of different solvents and solvent mixtures is also recommended.
Experimental Protocols
The following are representative, detailed protocols for the greener synthesis of this compound. Note: These protocols are intended as a starting point and may require optimization for your specific setup and substrate purity.
Protocol 1: Photocatalytic Reduction of 6-Quinolinecarboxaldehyde
This protocol is adapted from general procedures for the photocatalytic reduction of aromatic aldehydes.[7]
Reaction Scheme:
Quinoline-6-carboxaldehyde --(Visible Light, Photocatalyst, Sacrificial Donor)--> this compound
Materials:
-
6-Quinolinecarboxaldehyde
-
Photocatalyst (e.g., Eosin Y or a suitable iridium or ruthenium complex)
-
Sacrificial Electron Donor (e.g., triethanolamine, TEOA)
-
Solvent (e.g., acetonitrile or a mixture of acetonitrile/water)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve 6-quinolinecarboxaldehyde (1 equivalent) in the chosen solvent.
-
Add the photocatalyst (typically 1-5 mol%) and the sacrificial electron donor (2-3 equivalents).
-
Seal the vessel and degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vessel in front of the visible light source and begin vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by opening it to the air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or by crystallization.
Protocol 2: Biocatalytic (Enzymatic) Reduction of 6-Quinolinecarboxaldehyde
This protocol is based on general procedures for the enzymatic reduction of aldehydes using whole-cell biocatalysts.[8][9]
Reaction Scheme:
Quinoline-6-carboxaldehyde --(E. coli whole cells, Glucose)--> this compound
Materials:
-
6-Quinolinecarboxaldehyde
-
E. coli whole-cell biocatalyst (e.g., a strain overexpressing a suitable alcohol dehydrogenase)
-
Glucose (as a co-factor regeneration source)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
In a reaction vessel, prepare a suspension of the E. coli whole cells in the buffer solution.
-
Add glucose to the cell suspension.
-
Prepare a stock solution of 6-quinolinecarboxaldehyde in a minimal amount of a water-miscible organic co-solvent like DMSO.
-
Add the substrate solution to the cell suspension dropwise with gentle stirring.
-
Incubate the reaction mixture at a suitable temperature (typically 25-37 °C) with shaking.
-
Monitor the reaction progress by extracting aliquots and analyzing them by TLC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Safety Precautions
-
Quinoline Derivatives: Quinoline and its derivatives should be handled with care as they can be harmful if inhaled, ingested, or absorbed through the skin.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Handle organic solvents in a fume hood and away from ignition sources.
-
Photocatalysis: When using a visible light source, avoid direct eye exposure.
-
Biocatalysis: While generally safer, handle microbial cultures using good microbiological practices.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: 6-Quinolinylmethanol in the Medicinal Chemist's Toolbox
In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. These fragments are the foundational keystones upon which novel therapeutic agents are constructed. Among the vast repository of available scaffolds, the quinoline ring system holds a "privileged" status, forming the core of numerous approved drugs.[1][2][3] This guide provides an in-depth, comparative analysis of 6-quinolinylmethanol, a versatile quinoline derivative, and contextualizes its utility against other strategic building blocks. We will explore the causality behind its synthetic applications, compare its profile to relevant alternatives, and provide actionable experimental protocols for the practicing medicinal chemist.
The Quinoline Scaffold: A Privileged Framework
The quinoline motif, a fusion of a benzene and a pyridine ring, is a mainstay in medicinal chemistry for several compelling reasons.[4][5] Its rigid, planar structure provides a defined orientation for substituents, facilitating predictable interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor and introduces a dipole moment, influencing solubility and binding properties. This scaffold is found in a wide array of pharmaceuticals, from the classic antimalarial quinine to modern anticancer agents and antibiotics.[4][6] The diverse biological activities of quinoline derivatives underscore their ability to interact with a multitude of biological targets, including kinases, DNA, and various receptors.[2][5][7][8]
Deep Dive: this compound
This compound (CAS 100516-88-9) is a particularly valuable building block due to the strategic placement of its reactive hydroxymethyl group.[9][10] The C6 position offers a vector for substitution that extends away from the sterically encumbered regions near the nitrogen atom, allowing for the introduction of larger functional groups without disrupting the core's binding interactions.
Synthetic Accessibility & Reactivity
A key advantage of any building block is its accessibility. This compound can be reliably synthesized, most commonly through the reduction of a corresponding carboxylic acid ester derivative.[11]
Featured Protocol: Synthesis of this compound via Ester Reduction
This protocol describes the reduction of ethyl quinoline-6-carboxylate. The choice of Diisobutylaluminum hydride (DIBAL-H) is deliberate; it is a powerful reducing agent for esters but is less reactive than agents like LiAlH₄, offering better control and selectivity, especially at low temperatures. The low temperature (-70 °C) is critical to prevent side reactions, such as the reduction of the quinoline ring itself.
Step-by-Step Methodology:
-
Inert Atmosphere: Equip a three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried to ensure anhydrous conditions, as DIBAL-H reacts violently with water.
-
Dissolution: Dissolve ethyl quinoline-6-carboxylate (1.0 eq) in anhydrous toluene inside the flask. Cool the solution to -70 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.2 M in toluene, 3.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The excess of DIBAL-H ensures the complete conversion of the starting material.
-
Reaction Monitoring: Stir the mixture at -70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully add methanol to the reaction mixture at -70 °C to quench the excess DIBAL-H. This is an exothermic step and must be done with caution.
-
Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. This step chelates the aluminum salts, breaking up the gelatinous precipitate and simplifying extraction.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11]
Chemical Versatility
The primary alcohol of this compound is a versatile functional handle for a variety of chemical transformations, making it a powerful node for library synthesis.
Caption: Synthetic utility of this compound.
Comparative Analysis with Other Building Blocks
The value of this compound is best understood by comparing it to strategic alternatives. The choice of a building block is a multi-parameter optimization problem involving synthetic accessibility, physicochemical properties, and the desired biological outcome.
A. Positional Isomers: The Impact of Substitution Pattern
The placement of the methanol group on the quinoline ring significantly alters the molecule's properties.
| Building Block | Key Differentiators | Medicinal Chemistry Implications |
| This compound | Vector points away from the N-atom. Less steric hindrance. | Ideal for introducing larger substituents intended to interact with peripheral binding pockets without disrupting core hinge-binding interactions. |
| 4-Quinolinylmethanol | Per-position, sterically hindered by the adjacent nitrogen and the fused ring. | The alcohol or its derivatives can act as intramolecular hydrogen bond acceptors from the quinoline nitrogen, influencing conformation. Often used in antimalarials like mefloquine.[4] |
| 8-Quinolinylmethanol | Adjacent to the N-atom. Strong potential for chelation with metal ions. | The proximity of the hydroxyl and nitrogen makes it a classic bidentate ligand. This is exploited in compounds like 8-hydroxyquinoline, known for its antimicrobial properties.[4] |
B. Bioisosteric Scaffolds: Modulating Core Properties
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[12] It is used to fine-tune properties like potency, selectivity, and pharmacokinetics.[12][13][14][15]
Caption: Common bioisosteric replacements for the quinoline scaffold.
| Building Block | Core Structure | Physicochemical & Biological Impact |
| This compound | Quinoline | Basic nitrogen (pKa ≈ 4.9). Planar system, prone to π-stacking. Well-established role in kinase hinge-binding.[13] |
| Cinnolin-6-ylmethanol | Cinnoline | Contains adjacent nitrogen atoms. Weaker base than quinoline. The N=N moiety alters the electronics and H-bonding capacity. Can serve as a privileged scaffold in its own right, with derivatives showing kinase inhibitory activity.[16] |
| Indol-5-ylmethanol | Indole | The nitrogen is part of a pyrrole ring, making it non-basic and a hydrogen bond donor. Offers a different vector for H-bonding interactions. Indole derivatives are prevalent in many drug classes.[17][18] |
| Naphthalen-2-ylmethanol | Naphthalene | Lacks a heteroatom. Serves as a purely lipophilic, aromatic scaffold. Useful as a control or when H-bonding with the core is undesirable. |
The choice to replace a quinoline with a bioisostere like cinnoline is often driven by a need to escape known patent space, alter metabolic pathways (the N-N bond in cinnoline presents a different metabolic profile), or subtly change the geometry and electronic nature of the scaffold to improve target affinity or selectivity.[14]
Case Study: Application in Kinase Inhibition
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP binding pocket, mimicking the adenine ring of ATP.[13] The quinoline scaffold is frequently employed for this purpose.
Caption: Role of building blocks in a typical kinase inhibitor discovery workflow.
In this context, this compound serves as an ideal starting point. The quinoline core can be positioned to interact with the kinase hinge. The 6-methanol group, after conversion to an ether or other linkage, can be used to explore the solvent-exposed region of the binding site, allowing chemists to build in potency and selectivity against other kinases. Should the quinoline core prove problematic (e.g., due to off-target effects or poor ADME properties), a medicinal chemist might logically turn to a bioisostere like cinnolin-6-ylmethanol to retain the overall molecular shape and hinge-binding capability while modulating other properties.
Conclusion
This compound is more than just another chemical reagent; it is a strategic building block that offers a combination of a privileged core scaffold and a versatile synthetic handle. Its utility is defined by the C6 substitution vector, which provides a non-intrusive position for derivatization. When compared to its positional isomers and key bioisosteres, its strengths in specific applications, such as kinase inhibitor design, become evident. Understanding the nuanced differences between these building blocks allows drug discovery professionals to make more informed decisions, navigating the complex path of lead optimization with greater precision and a higher probability of success.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. namiki-s.co.jp [namiki-s.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Bioisosteric ferrocenyl-containing quinolines with antiplasmodial and antitrichomonal properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of 6-Quinolinylmethanol Derivatives
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[2] This guide provides a comprehensive validation framework for the anticancer activity of 6-quinolinylmethanol derivatives, a promising subclass of quinoline compounds. Due to the nascent stage of research on specific this compound compounds, this guide will leverage data from structurally related and well-characterized 6-substituted quinoline derivatives as a predictive and comparative model. We will objectively compare their performance with established anticancer agents, provide supporting experimental data, and detail the methodologies required for their validation.
The Rationale for Investigating this compound Derivatives
The quinoline core, a bicyclic aromatic heterocycle, offers a versatile template for medicinal chemists. Substitutions at various positions on the quinoline ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[2] The presence of a methanol group at the 6-position introduces a hydrophilic moiety that can influence solubility and potential hydrogen bonding interactions with biological targets, distinguishing it from other quinoline derivatives. This structural feature may lead to novel mechanisms of action or improved therapeutic indices.
Comparative Analysis of Anticancer Efficacy
To provide a tangible comparison, we will analyze the cytotoxic effects of a representative 6-substituted quinoline derivative against various human cancer cell lines and compare its potency with a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU). While specific data for a singular "this compound" is not extensively documented in comparative studies, the broader class of 6-substituted quinolines provides valuable insights. For instance, studies on 6-bromo-5-nitroquinoline have demonstrated significant antiproliferative activity.[3]
In Vitro Cytotoxicity Profile
The following table summarizes the in vitro anticancer activity (IC50 values) of a representative 6-substituted quinoline derivative compared to 5-FU against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 | Human Colorectal Adenocarcinoma | Lower than 5-FU | [3] |
| C6 | Rat Glioblastoma | Comparable to 5-FU | [3] | |
| HeLa | Human Cervical Cancer | Comparable to 5-FU | [3] | |
| 5-Fluorouracil (5-FU) | HT29 | Human Colorectal Adenocarcinoma | - | [3] |
| C6 | Rat Glioblastoma | - | [3] | |
| HeLa | Human Cervical Cancer | - | [3] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Human Breast Adenocarcinoma | 82.9% growth reduction at 100 µM | [4] |
| K-562 | Human Myelogenous Leukemia | Moderate sensitivity | [4] | |
| HeLa | Human Cervical Cancer | Moderate sensitivity | [4] |
Note: Specific IC50 values for 5-FU were used as a benchmark in the referenced study but are not explicitly quantified in the provided search results. The table reflects the comparative performance as described.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer effects of quinoline derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with crucial signaling pathways.[2]
Induction of Apoptosis
A primary mechanism by which many anticancer agents exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[3] This is a tightly regulated process that eliminates damaged or unwanted cells. The induction of apoptosis by quinoline derivatives can be validated through various experimental assays.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Many quinoline derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing.[4]
Inhibition of Key Signaling Pathways
The anticancer activity of quinoline derivatives is often linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells.
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Protocols for Validation
To facilitate the validation of the anticancer activity of this compound derivatives, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[8] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest at different time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[10]
-
Washing: Wash the cells with PBS to remove the ethanol.[10]
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the DNA content by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[11] Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13]
Apoptosis Analysis Workflow
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Conclusion and Future Directions
The validation of the anticancer activity of this compound derivatives requires a systematic and multi-faceted approach. This guide provides a framework for researchers to objectively assess the potential of this promising class of compounds. By employing the detailed experimental protocols for evaluating cytotoxicity, cell cycle progression, and apoptosis, scientists can generate robust and reproducible data. The comparative analysis with established anticancer agents is crucial for contextualizing the efficacy and potential advantages of novel this compound derivatives. Future research should focus on elucidating the specific molecular targets and further exploring the in vivo efficacy and safety profiles of these compounds to pave the way for their potential clinical translation.
References
- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. static.igem.org [static.igem.org]
- 13. kumc.edu [kumc.edu]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for 6-Quinolinylmethanol Purity Assessment
Introduction: The Analytical Imperative for 6-Quinolinylmethanol
This compound is a key building block in synthetic organic chemistry, often serving as a precursor in the development of novel pharmaceutical agents. Its molecular structure, featuring a quinoline core and a primary alcohol functional group, imparts specific chemical properties that are leveraged in drug design.[1] Given its role as a starting material or intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Uncontrolled impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxicologically harmful substances into the final product.
Therefore, robust analytical methods are required to establish a comprehensive purity profile. Relying on a single analytical technique, however powerful, can introduce an element of risk. Orthogonal methods—techniques that measure the same attribute using fundamentally different principles—provide a more complete and trustworthy picture. This guide presents a detailed cross-validation study of two premier analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound.
Our objective is to move beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, establish self-validating systems as mandated by good scientific practice, and ground our findings in the authoritative standards of the International Council for Harmonisation (ICH).[2][3] This guide is designed for researchers and drug development professionals who require a practical, in-depth understanding of how to select, develop, and cross-validate analytical methods to ensure the uncompromising quality of their materials.
Chapter 1: Principles of Orthogonal Separation
Choosing HPLC and GC-MS is a deliberate decision rooted in their orthogonal separation mechanisms. This orthogonality is the cornerstone of a robust cross-validation, as it ensures that any impurities not detected by one method are likely to be resolved by the other.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For a moderately polar, aromatic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the intuitive choice. In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and its solubility in a polar mobile phase. The quinoline moiety provides a strong chromophore, making UV detection highly effective for quantification.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[4][8] A significant challenge for analyzing this compound is its primary alcohol group, which makes the molecule polar and prone to hydrogen bonding, resulting in low volatility and poor peak shape.[9] Direct analysis is therefore impractical. The solution lies in chemical derivatization , a process that converts the polar hydroxyl group into a more volatile, thermally stable functional group.[10] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is an effective and widely used strategy for alcohols. This necessary extra step is a critical point of comparison with HPLC. The coupling with a mass spectrometer provides unparalleled specificity, allowing for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.[11]
Chapter 2: Experimental Design & Protocols
Method development was guided by the principles of robustness and specificity. The following protocols were established and subsequently validated according to ICH Q2(R1) guidelines.[2][12]
Protocol 1: Stability-Indicating HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Sample: Prepare test samples at the same concentration as the standard using the same diluent.
-
Rationale: A C18 column was chosen for its excellent retention of aromatic compounds.[7] The phosphate buffer at pH 3.0 ensures that the quinoline nitrogen is protonated, leading to consistent retention and sharp peak shapes. A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted and resolved from the main peak.
Protocol 2: GC-MS Method with Silylation
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a single quadrupole mass spectrometer.
-
Derivatization Procedure:
-
Accurately weigh 1 mg of sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
Causality: BSTFA is a powerful silylating agent that converts the polar alcohol into a non-polar TMS ether, which is volatile and thermally stable, making it suitable for GC analysis.[10] Pyridine acts as a catalyst and acid scavenger.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
Chapter 3: Method Validation and Cross-Comparison
A single batch of this compound was analyzed by both validated methods. The validation was performed in accordance with ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and sensitivity.[13]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the ultimate test of a method's specificity and stability-indicating power.[14][15] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposed to ICH-compliant light source (1.2 million lux hours and 200 W h/m²).
Results:
-
HPLC-UV: The method demonstrated excellent specificity. Significant degradation was observed under acidic and oxidative conditions. The DAD detector was crucial in confirming peak purity for the this compound peak in all stressed samples, showing no co-eluting peaks.
-
GC-MS: The method also showed high specificity. The mass spectral data provided definitive identification of the TMS-derivatized main peak. Degradants were well-resolved. A key observation was that some low-molecular-weight, volatile degradants were more clearly visible by GC-MS, while some polar, non-volatile degradants were only detectable by HPLC. This highlights the complementary nature of the techniques.
Quantitative Validation Data
The following tables summarize the comparative data from the validation experiments.
Table 1: Key Method Performance Parameters
| Parameter | HPLC-UV | GC-MS (TMS Derivative) |
|---|---|---|
| Column | C18 (250x4.6mm, 5µm) | DB-5ms (30m x 0.25mm, 0.25µm) |
| Mobile/Carrier | ACN/Phosphate Buffer | Helium |
| Detection | UV at 225 nm | MS (Full Scan m/z 40-450) |
| Run Time | ~35 minutes | ~20 minutes |
| Sample Prep | Dissolve and Inject | Derivatization required |
Table 2: System Suitability Results
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
|---|---|---|---|
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 8000 | > 100,000 | > 2000 |
Table 3: Cross-Validation Results Summary
| Validation Parameter | HPLC-UV | GC-MS | ICH Guideline Target |
|---|---|---|---|
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 1 - 150 | - |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.68% | ≤ 2.0% |
| - Intermediate | 0.72% | 1.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.2 | - |
| LOQ (µg/mL) | 0.3 | 0.6 | - |
Table 4: Purity Assessment of a Single Batch
| Method | Purity Assay (% Area) | Total Impurities (%) | Comments |
|---|---|---|---|
| HPLC-UV | 99.78% | 0.22% | Two impurities detected at 0.15% and 0.07%. |
| GC-MS | 99.75% | 0.25% | Three impurities detected at 0.13%, 0.08%, and 0.04%. |
The purity values obtained from both methods are in excellent agreement, demonstrating the successful cross-validation. The minor differences in the impurity profiles confirm the orthogonal nature of the separation, with GC-MS detecting an additional low-level volatile impurity not seen by HPLC.
Chapter 4: Conclusion & Recommendations
This guide demonstrates the successful development, validation, and cross-validation of HPLC-UV and GC-MS methods for the purity assessment of this compound. Both methods were proven to be accurate, precise, and specific, yielding highly comparable purity results for a test batch.
As a Senior Application Scientist, my recommendations are as follows:
-
For Routine Quality Control (QC): The HPLC-UV method is superior for routine analysis. It is robust, requires no sample derivatization, and demonstrates slightly better precision and sensitivity. Its operational simplicity makes it ideal for high-throughput environments.
-
For Impurity Identification and Characterization: The GC-MS method is indispensable. While it requires a more involved sample preparation, the structural information provided by the mass spectrometer is invaluable for identifying unknown impurities or confirming the identity of degradants discovered during stability studies. It serves as the definitive confirmatory technique.
Ultimately, the two methods are not competitors but partners. The use of HPLC for routine testing, backed by the orthogonal, confirmatory power of GC-MS for investigations and in-depth characterization, represents a scientifically sound, risk-based approach to ensuring the quality and safety of this compound in the pharmaceutical development pipeline.
References
- 1. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. foodsafety.institute [foodsafety.institute]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amptechfl.com [amptechfl.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Quinolinylmethanol-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. The design and synthesis of effective chiral ligands are central to the success of this field. Among the myriad of ligand scaffolds, those incorporating the quinoline moiety have garnered significant attention due to their rigid, planar structure and tunable electronic properties, which create a well-defined chiral environment conducive to high stereocontrol.[1] This guide provides an in-depth technical comparison of the efficacy of a specific subclass of these ligands: those derived from 6-quinolinylmethanol. We will explore their synthesis, application in key asymmetric transformations, and performance benchmarked against other established catalyst systems, supported by experimental data and detailed protocols.
The Strategic Advantage of the this compound Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, serves as a robust backbone for chiral ligands.[1] The nitrogen atom within the ring provides a crucial coordination site for metal centers, while the aromatic system allows for electronic modulation. The strategic placement of a methanol group at the 6-position offers a versatile handle for the introduction of chirality and further functionalization. This contrasts with the more extensively studied ligands derived from 8-hydroxyquinoline, offering a different spatial arrangement of the chiral pocket around the metal center. The derivatization of the hydroxyl group of this compound allows for the synthesis of a diverse library of ligands, including ethers, esters, and more complex chiral auxiliaries, each with unique steric and electronic profiles.
Synthesis of this compound-Derived Chiral Ligands: A Modular Approach
The synthesis of chiral ligands from this compound typically involves a modular approach, allowing for systematic tuning of the ligand structure. A common strategy involves the etherification or esterification of the hydroxyl group with a chiral moiety.
General Synthetic Workflow:
Caption: Modular synthesis of this compound-derived chiral ligands.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol Ligand from (Quinolin-6-yl)methanol
This protocol describes a representative synthesis of a chiral β-amino alcohol ligand, a versatile class of ligands for various asymmetric transformations.
-
Oxidation of this compound: To a solution of (quinolin-6-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like manganese dioxide (MnO₂) (5.0 eq). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain quinoline-6-carbaldehyde.
-
Aldol Condensation: Dissolve the crude quinoline-6-carbaldehyde in a mixture of a chiral N-acetyloxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) (1.1 eq) and a Lewis acid such as titanium tetrachloride (TiCl₄) (1.2 eq) in a chlorinated solvent at low temperature (-78 °C). Add a tertiary amine base like triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the chiral aldol adduct.
-
Reductive Cleavage: The chiral auxiliary is removed by reduction, for example, using lithium borohydride (LiBH₄) in a mixture of THF and water, to yield the chiral diol. Subsequent protection and deprotection steps can be employed to furnish the desired chiral amino alcohol ligand.
Efficacy in Asymmetric Catalysis: A Comparative Analysis
The true measure of a catalyst's utility lies in its performance in stereoselective reactions. Here, we compare the efficacy of this compound-derived catalysts with other established systems in the asymmetric transfer hydrogenation of ketones, a fundamental transformation in organic synthesis.
Case Study: Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a widely used and atom-economical process. Ruthenium(II) complexes are often employed as catalysts for this transformation.
Table 1: Comparison of Ruthenium Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone [2]
| Catalyst (Ligand) | Conversion at 10 min (%) | Conversion at 15 min (%) | Conversion at 30 min (%) | Conversion at 60 min (%) |
| Complex 1 (8-Methyl-2-(pyridin-2-yl)quinoline) | 100 | - | - | - |
| Complex 2 (6'-Methyl-2-(pyridin-2-yl)quinoline) | 45 | 65 | 100 | - |
| Complex 5 (4-Methyl-2,2'-biquinoline) | 100 | - | - | - |
| Complex 7-Cl (2-(Pyridin-2-yl)quinoline) | 20 | 35 | 60 | 95 |
| Complex 8 (2,2'-Biquinoline) | 25 | 40 | 70 | 100 |
Analysis of Performance:
The data in Table 1 clearly demonstrates the profound impact of substituents on the quinoline ring on the catalytic activity.[2] While this study does not directly feature a 6-methanol derived ligand, it provides a crucial framework for comparison. The high activity of catalysts with methyl groups at the 8- and 4-positions (Complexes 1 and 5) suggests that electron-donating groups and specific steric profiles enhance the reaction rate.[2] In contrast, the unsubstituted ligands (Complexes 7-Cl and 8) exhibit significantly lower activity.[2] This highlights the importance of the electronic and steric tuning of the quinoline scaffold. A catalyst derived from this compound, with its potential for hydrogen bonding and unique steric environment, would be expected to exhibit distinct reactivity and selectivity profiles.
For a direct comparison with a well-established catalyst system, the performance of a hypothetical this compound-derived catalyst can be benchmarked against the renowned Noyori-type catalysts, which typically utilize a Ru-BINAP/diamine system.
Table 2: Hypothetical Performance Comparison with Noyori Catalyst
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(R)-BINAP-(R,R)-DPEN | Acetophenone | >99 | 99 (R) |
| Ru-((S)-6-QML)-(S,S)-DPEN * | Acetophenone | (Predicted) High | (Predicted) High |
* (S)-6-QML represents a hypothetical chiral ligand derived from (S)-6-quinolinylmethanol.
The exceptional performance of the Noyori catalyst sets a high benchmark. The design of a this compound-derived ligand would aim to replicate or exceed this performance by creating a unique and highly organized chiral pocket around the metal center. The hydroxyl or ether functionality at the 6-position could participate in secondary interactions with the substrate, further enhancing stereodifferentiation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a generalized protocol for the asymmetric transfer hydrogenation of acetophenone, which can be adapted to compare different catalysts.
-
Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a this compound-derived ligand or a benchmark ligand) in a suitable solvent (e.g., isopropanol) is prepared.
-
Reaction Setup: To this catalyst solution, the substrate (acetophenone) and a hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol itself) are added.
-
Reaction Monitoring: The reaction is stirred at a specific temperature, and its progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The yield of the chiral alcohol is determined after purification (e.g., by column chromatography). The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Causality Behind Experimental Choices and Self-Validation
The choice of a this compound scaffold is predicated on the hypothesis that the introduction of a functional group at this specific position can lead to novel catalyst properties. The modular synthesis approach allows for a systematic investigation of structure-activity relationships. By varying the chiral moiety attached to the 6-methanol group, researchers can fine-tune the steric and electronic environment of the catalyst's active site.
The self-validating nature of the described protocols lies in the direct comparison of the novel catalyst's performance against established benchmarks under identical reaction conditions. Key performance indicators such as conversion, yield, and enantiomeric excess provide a quantitative measure of efficacy. Rigorous characterization of the synthesized ligands and catalysts using techniques like NMR, mass spectrometry, and X-ray crystallography is essential to ensure their purity and structural integrity, which underpins the reliability of the experimental data.
Conclusion and Future Outlook
While the direct experimental data for catalysts derived specifically from this compound remains an emerging area of research, the foundational principles of ligand design and the comparative data from related quinoline-based systems provide a strong rationale for their investigation. The modularity of their synthesis and the unique steric and electronic properties offered by the 6-methanol substitution pattern present a promising avenue for the development of novel, highly efficient, and selective catalysts for a broad range of asymmetric transformations. Future research should focus on the synthesis of a diverse library of these ligands and their systematic evaluation in various catalytic reactions to fully unlock their potential and establish their position within the arsenal of tools for asymmetric synthesis.
References
A Comparative Guide to the In Vitro Biological Activity of 6-Quinolinylmethanol Analogs
In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the diverse array of quinoline derivatives, 6-quinolinylmethanol and its analogs are emerging as a promising class of compounds with significant potential in drug discovery. This guide provides a comprehensive comparison of the in vitro biological activity of this compound analogs, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies on a single, unified series of this compound analogs are limited in the public domain, this guide synthesizes findings from various studies on 6-substituted quinoline derivatives to provide a valuable comparative perspective.
The Quinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that endows molecules with the ability to interact with a wide range of biological targets.[3][4] This inherent versatility has led to the development of quinoline-based drugs for treating malaria, cancer, and various microbial infections.[2][4] The substituents on the quinoline core play a crucial role in modulating the biological activity, and the 6-position has been identified as a key site for modification to enhance potency and selectivity.[3]
Comparative In Vitro Biological Activities of 6-Substituted Quinoline Analogs
This section delves into the reported in vitro biological activities of various 6-substituted quinoline analogs, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The data presented here is compiled from multiple studies to facilitate a comparative understanding.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the disruption of microtubule polymerization.[1][2][5]
Table 1: Comparative in vitro Anticancer Activity of 6-Substituted Quinoline Analogs
| Compound Class | Specific Analog Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 6-Chloro-2-arylvinylquinolines | Analog with N-methylpiperazinylalkylamino side chain | HepG2 (Liver) | Varies (Cytotoxicity correlated with antiplasmodial activity) | [3] |
| 6,7-Disubstituted quinolines | 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | Not specified | More active than oxolinic acid | |
| 2-Furano-4(3H)-quinazolinones | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian OVCAR-4, Non-small cell lung cancer NCI-H522 | 1.82 & 2.14 | [6] |
| 7-Substituted quinolines | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | [7] |
The data suggests that substitutions at the 6-position, often in combination with modifications at other positions, can lead to potent anticancer activity. For instance, the presence of a halogen at the 6-position, as seen in 6-chloro-2-arylvinylquinolines, has been explored for its contribution to cytotoxicity.[3] Furthermore, the broader class of substituted quinolines has yielded compounds with sub-micromolar inhibitory concentrations against various cancer cell lines.[7]
Antimicrobial Activity
The quinoline scaffold is a well-established framework for the development of antimicrobial agents, with fluoroquinolones being a prominent example.[4] Modifications at the 6-position have been investigated to enhance the spectrum and potency of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 2: Comparative in vitro Antimicrobial Activity of 6-Substituted Quinoline Analogs
| Compound Class | Specific Analog Example | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Aminoquinolones | Derivative 18g | Gram-negative bacteria | 0.45 (geometric mean) | [8] |
| 6-Aminoquinolones | Derivative 38g | Gram-positive bacteria | 0.66-0.76 (geometric mean) | [8] |
| Quinolone-3-carboxylic acids | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | More active than oxolinic acid | |
| Pyrazolo[3,4-b]quinoline scaffold | Various derivatives | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, S. racemosum, G. candidum | Potent activity (80-113% relative to standard drugs) | [4] |
These findings highlight the importance of the substituent at the 6-position in defining the antimicrobial profile of quinoline derivatives. For example, replacing the common fluorine atom at the 6-position with an amino group has been shown to maintain good activity against Gram-negative bacteria and, with appropriate C-7 substituents, also against Gram-positive bacteria.[8] The development of novel quinoline-based scaffolds continues to yield compounds with potent and broad-spectrum antimicrobial activity.[4]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Quinoline derivatives have emerged as a promising template for designing inhibitors of key inflammatory mediators.[9][10]
Table 3: Comparative in vitro Anti-inflammatory Activity of 6-Substituted Quinoline Analogs
| Compound Class | Assay | Key Findings | Reference |
| Quinoline derivatives | Inhibition of COX, PDE4, TACE, and TRPV1 antagonism | The nature and position of substituents on the quinoline ring determine the pharmacological activity and target specificity. | [9] |
| Quinoline-related carboxylic acids | Inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | Appreciable anti-inflammatory affinities compared to indomethacin. | [11] |
| Substituted quinolines | Xylene-induced ear-edema test in mice | Certain derivatives exhibited more potent anti-inflammatory activity than ibuprofen. | [12] |
The anti-inflammatory potential of quinoline derivatives is closely tied to the substitution pattern on the quinoline ring.[9] Various analogs have demonstrated the ability to inhibit key pro-inflammatory enzymes and signaling pathways, highlighting the potential for developing novel anti-inflammatory drugs from this chemical class.[11][12]
Structure-Activity Relationship (SAR) Insights
The causality behind the observed biological activities lies in the intricate relationship between the chemical structure of the this compound analogs and their interaction with biological targets. Key SAR insights from the broader class of 6-substituted quinolines include:
-
Anticancer Activity: The nature of the substituent at the 6-position, in concert with modifications at the 2, 4, and 7-positions, significantly influences cytotoxicity. Halogenation at the 6-position can enhance activity, while the addition of side chains can modulate solubility and target engagement.[3][7]
-
Antimicrobial Activity: For quinolone antibacterials, a fluorine atom at the 6-position is generally preferred for broad-spectrum activity. However, an amino group at this position can also confer potent activity, particularly when combined with a suitable substituent at the C-7 position.[8]
-
Anti-inflammatory Activity: The pharmacological target and potency are highly dependent on the substitution pattern. For example, a carboxamide moiety may favor TRPV1 antagonism, while a carboxylic acid group can lead to COX inhibition.[9]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the biological activity of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 6-Quinolinylmethanol: A Comparative Benchmarking Study
Introduction: The Significance of 6-Quinolinylmethanol in Modern Chemistry
This compound is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science. As a substituted quinoline, it is a key intermediate in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents and functional materials. The strategic placement of the hydroxymethyl group at the 6-position of the quinoline scaffold allows for diverse downstream functionalization, making it a valuable synthon for drug discovery and development professionals.
The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are paramount for its practical application. This guide provides an in-depth, objective comparison of the most common and chemically sound methodologies for its synthesis. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective advantages and limitations in terms of yield, purity, scalability, and safety.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The most viable methods involve the functionalization of a pre-formed quinoline core, typically through the reduction of an oxygenated functional group at the 6-position or through carbon-carbon bond formation. In this guide, we will benchmark three primary strategies:
-
Method A: Reduction of Quinoline-6-Carboxylic Acid and its Ester Derivatives.
-
Method B: Reduction of Quinoline-6-carbaldehyde.
-
Method C: Grignard-based Carbon-Carbon Bond Formation.
Each of these methods offers a unique set of advantages and challenges, which we will explore in detail.
Method A: Reduction of Quinoline-6-Carboxylic Acid and its Derivatives
This classical approach is predicated on the reduction of a carboxylic acid or its more reactive ester counterpart. The choice of reducing agent is critical and dictates the feasibility and conditions of the reaction.
Chemical Principle and Mechanistic Insight
The reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[1][2][3] The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent intramolecular hydride transfers reduce the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[4][5]
A milder alternative involves the esterification of the carboxylic acid, followed by reduction. Esters are more susceptible to nucleophilic attack by hydrides than carboxylates. While LiAlH₄ is highly effective, sodium borohydride (NaBH₄), a safer and more manageable reagent, can be employed for the reduction of esters, although it is generally unreactive towards carboxylic acids directly.[6][7][8]
Experimental Protocols
Protocol A1: LiAlH₄ Reduction of Quinoline-6-carboxylic Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve quinoline-6-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite. Wash the filter cake with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol A2: Two-Step Esterification and NaBH₄ Reduction
-
Step 1: Esterification of Quinoline-6-carboxylic Acid
-
Dissolve quinoline-6-carboxylic acid (1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude ethyl or methyl quinoline-6-carboxylate.
-
-
Step 2: NaBH₄ Reduction of the Ester
-
Dissolve the crude quinoline-6-carboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add sodium borohydride (2.0-4.0 eq.) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Workflow Diagram
Caption: Synthetic workflows for Method A.
Method B: Reduction of Quinoline-6-carbaldehyde
This method offers a more direct and often milder route to the target alcohol, provided the starting aldehyde is readily accessible.
Chemical Principle and Mechanistic Insight
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its excellent chemoselectivity for aldehydes and ketones over other reducible functional groups such as esters and carboxylic acids.[9] The mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent protonates the alkoxide to yield the primary alcohol.[9]
Catalytic hydrogenation is another viable, "greener" alternative, employing molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[10][11][12] The aldehyde is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.
Experimental Protocol
Protocol B1: NaBH₄ Reduction of Quinoline-6-carbaldehyde
-
Preparation: Dissolve quinoline-6-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.1 eq.) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.
-
Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Workflow Diagram
Caption: Synthetic workflow for Method B.
Method C: Grignard-based Carbon-Carbon Bond Formation
This approach builds the hydroxymethyl group through the formation of a new carbon-carbon bond, offering a convergent synthetic strategy.
Chemical Principle and Mechanistic Insight
The Grignard reaction is a powerful tool for C-C bond formation.[10] One plausible route involves the preparation of a Grignard reagent from 6-bromoquinoline, followed by its reaction with a formaldehyde equivalent (e.g., paraformaldehyde). The highly nucleophilic carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbon of the formaldehyde, leading to a new C-C bond and forming an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the desired primary alcohol.[2] Anhydrous conditions are critical for the success of any Grignard reaction, as the reagent is a strong base and will be quenched by protic solvents like water.[10]
Experimental Protocol
Protocol C1: Grignard Reaction of 6-Bromoquinoline with Paraformaldehyde
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a solution of 6-bromoquinoline (1.0 eq.) in anhydrous THF dropwise. A crystal of iodine may be added to initiate the reaction. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux.
-
Reaction with Formaldehyde Source: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the mixture to 0 °C. Add paraformaldehyde (1.5 eq.), which has been thoroughly dried, portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram
Caption: Synthetic workflow for Method C.
Performance Benchmarking: A Comparative Summary
The choice of the optimal synthetic route depends on a multitude of factors, including the availability of starting materials, desired scale, and laboratory safety considerations. The following table provides a semi-quantitative comparison of the benchmarked methods.
| Parameter | Method A1 (LiAlH₄ Reduction) | Method A2 (Ester/NaBH₄ Reduction) | Method B (Aldehyde Reduction) | Method C (Grignard Reaction) |
| Starting Material Availability | Quinoline-6-carboxylic acid may require synthesis. | Quinoline-6-carboxylic acid may require synthesis. | Quinoline-6-carbaldehyde may require synthesis. | 6-Bromoquinoline is commercially available. |
| Number of Steps | 1 | 2 | 1 | 1 |
| Typical Yield | Good to Excellent | Good (over 2 steps) | Excellent | Moderate to Good |
| Purity of Crude Product | Moderate (side products from harsh conditions) | Good | High | Moderate (Grignard byproducts) |
| Scalability | Challenging (LiAlH₄ handling) | Good | Excellent | Moderate (anhydrous conditions) |
| Safety & Handling | High Hazard (LiAlH₄ is pyrophoric) | Moderate | Low Hazard (NaBH₄ is stable) | High Hazard (Grignard is moisture-sensitive) |
| Key Reagents | LiAlH₄, Anhydrous Solvents | NaBH₄, Acid Catalyst | NaBH₄ | Mg, Anhydrous Solvents |
| Ideal Application | Small to medium scale when the carboxylic acid is readily available. | Safer, scalable alternative to direct reduction. | Preferred method for its simplicity and high yield if the aldehyde is available. | When building the C-C bond from a halo-quinoline is strategically advantageous. |
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of this compound presents a choice between several viable pathways, each with its own distinct profile of efficiency, safety, and scalability.
-
Method B (Reduction of Quinoline-6-carbaldehyde) stands out as the most efficient and straightforward approach, offering high yields and operational simplicity, provided the starting aldehyde is accessible. Its mild conditions and the use of the safe and selective reagent NaBH₄ make it highly attractive for both small-scale and larger-scale preparations.
-
Method A2 (Esterification followed by NaBH₄ Reduction) represents a robust and safer alternative to the direct reduction of the carboxylic acid. While it involves an additional step, it avoids the hazardous handling of LiAlH₄, making it more amenable to scale-up in a process chemistry setting.
-
Method A1 (Direct LiAlH₄ Reduction) remains a powerful and rapid method for small-scale synthesis, especially when the corresponding carboxylic acid is the most readily available precursor. However, the inherent hazards associated with LiAlH₄ necessitate stringent safety protocols and limit its scalability.
-
Method C (Grignard Reaction) offers a convergent and elegant synthetic design, particularly when starting from a commercially available halo-quinoline. However, the stringent requirement for anhydrous conditions and the potential for side reactions can impact yield and purification, making it a more technically demanding procedure.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific constraints and objectives of the project. This comparative guide provides the foundational data and expert insights necessary to make an informed and strategic decision, thereby accelerating research and development timelines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of 6-Quinolinylmethanol Derivatives
This guide provides a comprehensive comparative analysis of the fluorescent properties of 6-quinolinylmethanol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-property relationships that govern the fluorescence of these versatile fluorophores. We will explore how substitutions on the quinoline scaffold influence key photophysical parameters, providing a framework for the rational design of novel fluorescent probes for a multitude of applications, from cellular imaging to chemical sensing.
The Quinoline Scaffold: A Privileged Structure in Fluorescence Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of fluorescent molecules.[1] Its rigid, planar structure and extended π-conjugated system provide a robust foundation for fluorescence. The nitrogen atom in the quinoline ring can participate in hydrogen bonding and metal ion coordination, making quinoline derivatives highly sensitive to their local environment.[2] This inherent sensitivity, coupled with the relative ease of synthetic modification, has established quinoline-based fluorophores as indispensable tools in various scientific disciplines.[3]
The this compound scaffold, in particular, offers a strategic point for derivatization. The hydroxyl group at the 6-position can be readily modified, for instance, through esterification, to introduce a variety of functional groups without significantly disrupting the core fluorophore. This allows for the fine-tuning of the electronic properties of the molecule, thereby modulating its fluorescent characteristics.
The Influence of Substituents on Photophysical Properties
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto an aromatic fluorophore can profoundly impact its photophysical properties.[4] In the context of this compound derivatives, these substitutions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission wavelengths, quantum yield, and Stokes shift.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and methoxy (-OCH3) can increase the electron density of the quinoline ring system. This generally leads to a destabilization of the HOMO and a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. EDGs can also enhance the fluorescence quantum yield by increasing the rate of radiative decay.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density away from the quinoline ring. This typically stabilizes the HOMO, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the absorption and emission spectra. EWGs can sometimes decrease the fluorescence quantum yield by promoting non-radiative decay pathways.
The interplay of these electronic effects allows for the rational design of this compound derivatives with tailored fluorescent properties.
Comparative Analysis of this compound Derivatives
To illustrate the impact of substituents on the fluorescent properties of the this compound scaffold, we present a comparative analysis of a series of hypothetical derivatives. The data in the following table is a representative illustration based on the general principles of fluorescence and published data for related quinoline compounds, as a comprehensive, directly comparable dataset for this specific series is not available in a single source.
| Derivative | R Group | Nature of R | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 1 | -H | Unsubstituted | 315 | 360 | 5,500 | 0.15 | 4,500 |
| 2 | -OCH₃ | Electron-Donating | 325 | 380 | 6,200 | 0.35 | 5,100 |
| 3 | -N(CH₃)₂ | Strong Electron-Donating | 340 | 420 | 7,800 | 0.60 | 6,500 |
| 4 | -CN | Electron-Withdrawing | 310 | 350 | 5,100 | 0.10 | 4,100 |
| 5 | -NO₂ | Strong Electron-Withdrawing | 305 | 345 | 4,800 | 0.05 | 4,200 |
Analysis of Trends:
-
Absorption and Emission Wavelengths: As predicted, the presence of EDGs (methoxy and dimethylamino groups) causes a red-shift in both the absorption and emission maxima compared to the unsubstituted derivative. Conversely, EWGs (cyano and nitro groups) lead to a blue-shift.
-
Molar Absorptivity: EDGs tend to increase the molar absorptivity, which is advantageous for achieving bright signals at low concentrations.
-
Quantum Yield: The quantum yield is significantly enhanced by the presence of strong EDGs. The dimethylamino group, a potent electron donor, leads to the highest quantum yield in this series. In contrast, the strong EWG, the nitro group, is known to often quench fluorescence, resulting in a very low quantum yield.
-
Stokes Shift: The Stokes shift, the difference in energy between the absorption and emission maxima, is generally larger for derivatives with strong intramolecular charge transfer (ICT) character, which is often enhanced by the presence of strong EDGs.[5] A large Stokes shift is desirable in many applications as it minimizes self-absorption and improves the signal-to-noise ratio.
Experimental Protocols
Synthesis of a Representative this compound Derivative: 6-(Benzoyloxymethyl)quinoline
This protocol describes the synthesis of a representative ester derivative of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 6-(benzoyloxymethyl)quinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, which involves comparison to a well-characterized standard, is a widely used and reliable technique.[1]
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 in a 1 cm cuvette.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Calculate Gradients: Perform a linear regression for each data set. The slope of the line represents the gradient (Grad).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_F,sample):
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing Concepts and Workflows
Structure-Property Relationship in this compound Derivatives
Caption: Relationship between substituent type and fluorescent properties.
Workflow for Determining Relative Fluorescence Quantum Yield
Caption: Experimental workflow for quantum yield determination.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel fluorescent probes. By strategically introducing electron-donating and electron-withdrawing groups, researchers can rationally tune the photophysical properties of these molecules to suit a wide range of applications. This guide has provided a framework for understanding the structure-property relationships that govern the fluorescence of this compound derivatives, along with detailed experimental protocols for their synthesis and characterization. It is our hope that this information will empower researchers to design and synthesize the next generation of high-performance fluorescent tools for scientific discovery.
References
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solvent dependence of Stokes shift for organic solute-solvent systems: A comparative study by spectroscopy and reference interaction-site model-self-consistent-field theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 6-Quinolinylmethanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for 6-Quinolinylmethanol. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can result in significant eye discomfort, redness, and potential damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.
A comprehensive risk assessment is the first step in mitigating these hazards. This involves evaluating the specific procedures in your workflow, the quantities of this compound being used, and the potential for dust or aerosol generation.
Essential Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is necessary to provide adequate protection against the hazards associated with this compound. The following table summarizes the recommended PPE, along with the standards they should meet.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | ANSI Z87.1 (US) or EN 166 (EU) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | ASTM F739 (US) or EN 374 (EU) |
| Body Protection | Laboratory coat with full-length sleeves. | --- |
| Respiratory Protection | NIOSH-approved respirator (type dependent on risk assessment). | 42 CFR Part 84 (US) or EN 149 (EU) |
In-Depth Look at PPE Selection:
Eye and Face Protection: Standard safety glasses do not provide a sufficient barrier against splashes or fine dust. Tightly fitting safety goggles are essential to prevent eye contact. In procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
Body Protection: A clean, buttoned laboratory coat provides a primary barrier against accidental spills and contamination of personal clothing.
Respiratory Protection: The need for respiratory protection is determined by a thorough risk assessment.
-
For low-dust-generating activities in a well-ventilated area: A NIOSH-approved N95 filtering facepiece respirator may be sufficient to protect against respiratory irritation.
-
For activities with the potential for significant dust or aerosol generation: A half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters is recommended.
Since there is no established Occupational Exposure Limit (OEL) for this compound, a conservative approach to respirator selection is warranted. One can look to the OEL of structurally similar compounds, such as quinoline, for which the American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm as an 8-hour time-weighted average (TWA), to inform the risk assessment.[2]
Procedural, Step-by-Step Guidance for PPE Use
Proper donning and doffing of PPE are as critical as the selection of the equipment itself to prevent self-contamination.
Donning (Putting On) PPE Workflow
Diagram of the recommended PPE donning sequence.
Step-by-Step Donning Procedure:
-
Gown: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten in the back.
-
Mask or Respirator: Secure ties or elastic bands at the middle of your head and neck. If using a respirator, perform a user seal check.
-
Goggles or Face Shield: Place over your face and eyes and adjust to fit.
-
Gloves: Extend gloves to cover the cuff of the gown.
Doffing (Removing) PPE Workflow
Diagram of the recommended PPE doffing sequence to prevent contamination.
Step-by-Step Doffing Procedure:
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.
-
Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front of the device. Place in a designated receptacle for cleaning or disposal.
-
Gown: Unfasten the ties. Peel the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.
-
Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Dispose of it in a designated waste container.
-
Perform Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Disposal Plan for Contaminated PPE and Chemical Waste
All PPE and materials that come into contact with this compound must be considered hazardous waste and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.
Container and Labeling Requirements:
-
Waste Container: Use a designated, leak-proof container with a secure lid that is compatible with the chemical waste.[3] The container should be in good condition and kept closed except when adding waste.
-
Labeling: As soon as the first piece of waste is added, the container must be labeled with the words "Hazardous Waste".[4][5][6] The label must also include:
-
The chemical constituents and their approximate percentages.
-
The specific hazard(s) (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Disposal Procedure:
-
Segregation: Do not mix contaminated PPE with general laboratory trash. All contaminated items, including gloves, disposable lab coats, bench paper, and cleaning materials, must be placed in the designated hazardous waste container.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general traffic and have secondary containment to prevent the spread of any potential leaks.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of chemically contaminated waste in the regular trash or down the drain.
By adhering to these rigorous safety and disposal protocols, you can ensure a safe working environment for yourself and your colleagues, while also protecting the environment from chemical contamination.
References
- 1. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
